Dodecanamide, N,N-dipropyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
28522-33-0 |
|---|---|
Molecular Formula |
C18H37NO |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
N,N-dipropyldodecanamide |
InChI |
InChI=1S/C18H37NO/c1-4-7-8-9-10-11-12-13-14-15-18(20)19(16-5-2)17-6-3/h4-17H2,1-3H3 |
InChI Key |
YCIZYZRTRBPJSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dodecanamide, N,N-dipropyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Dodecanamide, N,N-dipropyl-, a tertiary amide with potential applications in various fields of chemical and pharmaceutical research. This document outlines two primary synthetic pathways, complete with detailed experimental protocols and relevant quantitative data.
Introduction
Dodecanamide, N,N-dipropyl-, also known as N,N-dipropyllauramide, is a tertiary amide derived from dodecanoic acid (lauric acid) and dipropylamine. Tertiary amides are a significant class of organic compounds utilized as intermediates in organic synthesis, as well as in the formulation of various products due to their unique solvent and surfactant properties. This guide details two robust methods for the laboratory-scale synthesis of this compound: the acylation of dipropylamine using dodecanoyl chloride, and the direct amidation of dodecanoic acid with dipropylamine.
Reagent Data
A summary of the key physical and chemical properties of the reagents involved in the synthesis pathways is provided in Table 1.
Table 1: Properties of Key Reagents
| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Dodecanoic Acid | 200.32 | 298.9 | 44.2 | 0.880 |
| Thionyl Chloride | 118.97 | 79 | -104.5 | 1.636 |
| Dodecanoyl Chloride | 218.77 | 145 (10 mmHg) | -17 | 0.915 |
| Dipropylamine | 101.19 | 105-110 | -63 | 0.74 |
| Boron Tribromide | 250.52 | 91.3 | -46 | 2.650 |
Synthesis Pathways
Two primary pathways for the synthesis of Dodecanamide, N,N-dipropyl- are presented below.
Pathway 1: Acylation of Dipropylamine with Dodecanoyl Chloride
This is a classic and efficient two-step method for amide bond formation. The first step involves the conversion of dodecanoic acid to the more reactive dodecanoyl chloride. The second step is the nucleophilic acyl substitution reaction of the acyl chloride with dipropylamine.
Caption: Pathway 1: Synthesis via Dodecanoyl Chloride.
Step 1: Synthesis of Dodecanoyl Chloride
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add dodecanoic acid (100 g, 0.499 mol).
-
Slowly add thionyl chloride (71.2 g, 0.599 mol, 1.2 equivalents) to the flask at room temperature with stirring.
-
Heat the reaction mixture to 70-80°C and maintain it at this temperature for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude dodecanoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of Dodecanamide, N,N-dipropyl-
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve dipropylamine (101.2 g, 1.00 mol, 2.0 equivalents) in 200 mL of a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add the crude dodecanoyl chloride (109.4 g, 0.500 mol) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction mixture will contain the product and dipropylamine hydrochloride salt. Add 100 mL of water to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Dodecanamide, N,N-dipropyl-.
-
The product can be further purified by vacuum distillation.
Pathway 2: Direct Amidation of Dodecanoic Acid
This method involves the direct reaction of dodecanoic acid and dipropylamine, typically at elevated temperatures and/or in the presence of a catalyst to facilitate the removal of water, which drives the reaction to completion.
Caption: Pathway 2: Direct Amidation Reaction.
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine dodecanoic acid (100 g, 0.499 mol), dipropylamine (55.6 g, 0.549 mol, 1.1 equivalents), and a suitable water-immiscible solvent such as toluene (200 mL).
-
Add a catalytic amount of a suitable amidation catalyst (e.g., boric acid or a zirconium-based catalyst).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected or by techniques such as TLC or GC. The reaction is typically complete when no more water is evolved.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the toluene solution with 100 mL of 1 M HCl, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation.
Quantitative Data
While specific yield and purity data for Dodecanamide, N,N-dipropyl- is not extensively published, Table 2 provides typical yields for analogous amide synthesis reactions, which can be used as a benchmark.
Table 2: Expected Yields for Amide Synthesis
| Pathway | Reaction Type | Typical Yield | Reference |
| 1 | Acyl Chloride with Amine | > 90% | General Organic Chemistry Principles |
| 2 | Direct Amidation of Fatty Acids | 70-80% | [1] |
Conclusion
This technical guide has detailed two effective synthetic pathways for the preparation of Dodecanamide, N,N-dipropyl-. The acyl chloride method (Pathway 1) is generally higher yielding but involves an additional step and the use of a hazardous reagent (thionyl chloride). The direct amidation method (Pathway 2) is more atom-economical but may require higher temperatures and a catalyst to achieve reasonable reaction times and yields. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. Both protocols provide a solid foundation for the successful synthesis of this target molecule for further research and development.
References
A Technical Guide to the Physicochemical Properties of N,N-dipropyl-dodecanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N,N-dipropyl-dodecanamide, a tertiary amide with a long alkyl chain. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound's characteristics. The guide includes a summary of its physical and chemical data, detailed experimental protocols for property determination, and visual workflows for key procedures.
Introduction to N,N-dipropyl-dodecanamide
N,N-dipropyl-dodecanamide is a long-chain, N,N-disubstituted tertiary amide. Its structure consists of a dodecanoyl group (a C12 acyl chain) bonded to the nitrogen atom of a dipropylamine moiety. As a tertiary amide, it lacks a hydrogen atom on the nitrogen, which significantly influences its intermolecular bonding capabilities. Unlike primary and secondary amides, N,N-dipropyl-dodecanamide cannot act as a hydrogen bond donor, leading to distinct physical properties such as lower boiling and melting points compared to its primary and secondary counterparts of similar molecular weight.[1][2][3][4][5] Its long lipophilic alkyl chain and polar amide group give it amphiphilic characteristics, suggesting potential applications in formulations, as a surfactant, or as a specialty solvent.
Physicochemical Properties
The quantitative physicochemical data for N,N-dipropyl-dodecanamide are summarized in the table below. This information is critical for understanding the compound's behavior in various experimental and formulation settings.
| Property | Value |
| IUPAC Name | N,N-dipropyldodecanamide |
| Molecular Formula | C₁₈H₃₇NO |
| Molecular Weight | 283.50 g/mol |
| CAS Number | 62569-33-9 |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. |
| Boiling Point | Data not readily available. As a tertiary amide, it is expected to be lower than primary/secondary amides of similar mass.[4][5] |
| Melting Point | Data not readily available. |
| Density | Data not readily available. |
| Solubility | Expected to be soluble in nonpolar organic solvents and have low solubility in water. |
| LogP (Predicted) | ~6.5 (Predicted, indicative of high lipophilicity) |
Note: Experimental data for some properties of N,N-dipropyl-dodecanamide are not widely published. Predictions are based on the general properties of tertiary amides and long-chain aliphatic compounds.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols applicable to a compound like N,N-dipropyl-dodecanamide.
Synthesis of N,N-dipropyl-dodecanamide
The synthesis of N,N-disubstituted amides is commonly achieved by reacting a carboxylic acid with a secondary amine.[6][7][8] A standard laboratory procedure involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with the amine.
Materials:
-
Dodecanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dipropylamine
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer
Procedure:
-
Acyl Chloride Formation: Dissolve dodecanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the solution.
-
Allow the mixture to warm to room temperature and then reflux gently for 1-2 hours until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude dodecanoyl chloride.
-
Amidation: Dissolve the crude dodecanoyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve dipropylamine (1.0-1.2 equivalents) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution in an ice bath and slowly add the dodecanoyl chloride solution via an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N,N-dipropyl-dodecanamide.
-
Purify the crude product using flash column chromatography or distillation under reduced pressure.
Caption: Workflow for the synthesis of N,N-dipropyl-dodecanamide.
Density Determination using a Pycnometer
The density of a liquid can be accurately determined gravimetrically using a pycnometer, which is a glass flask with a precise, known volume.[9][10]
Materials:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (readable to at least 0.1 mg)
-
N,N-dipropyl-dodecanamide sample
-
Thermometer
-
Constant temperature bath (optional, for high precision)
Procedure:
-
Clean and Dry: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and dry it completely.
-
Mass of Empty Pycnometer (m₁): Weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.
-
Fill with Sample: Carefully fill the pycnometer with the N,N-dipropyl-dodecanamide sample until it is completely full. Insert the stopper, allowing excess liquid to exit through the capillary, ensuring no air bubbles are trapped.
-
Equilibrate Temperature: Place the filled pycnometer in a constant temperature bath set to a specific temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached. Wipe away any excess liquid that has expanded out of the capillary.
-
Mass of Filled Pycnometer (m₂): Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂.
-
Determine Volume (V): Repeat steps 1-5 using a reference liquid of known density at the same temperature (e.g., deionized water). Let the mass of the pycnometer filled with the reference liquid be m₃. The volume of the pycnometer (V) is calculated as:
-
V = (m₃ - m₁) / ρ_ref
-
where ρ_ref is the density of the reference liquid.
-
-
Calculate Density: The density of the N,N-dipropyl-dodecanamide sample (ρ_sample) is calculated using the following formula:
-
ρ_sample = (m₂ - m₁) / V
-
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Chem 501 Inquiry Project - Amides [sas.upenn.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mt.com [mt.com]
- 10. uoanbar.edu.iq [uoanbar.edu.iq]
An In-Depth Technical Guide on the Core Mechanism of Action of Fatty Acid Amides
Preamble: A thorough review of the scientific literature reveals a significant lack of specific data on the mechanism of action for Dodecanamide, N,N-dipropyl-. This compound is not well-characterized in publicly accessible research databases for its biological activity. However, as a member of the broader class of molecules known as Fatty Acid Amides (FAAs), we can infer potential mechanisms based on the well-documented activities of other members of this class. This guide will, therefore, focus on the general mechanism of action of bioactive fatty acid amides, providing a framework for understanding how molecules like Dodecanamide, N,N-dipropyl- could potentially interact with biological systems.
Introduction to Fatty Acid Amides (FAAs) as Signaling Molecules
Fatty acid amides are a diverse class of lipids derived from the condensation of a fatty acid with an amine.[1] While many serve structural roles, a significant subset acts as crucial signaling molecules in a variety of physiological processes.[1][2] These bioactive FAAs are involved in neurotransmission, inflammation, sleep regulation, and pain perception.[3][4] Their signaling functions are primarily mediated through interactions with specific protein targets, including G-protein coupled receptors and ion channels. The activity of these lipid messengers is tightly regulated by a network of biosynthetic and degradative enzymes.[1]
Key Bioactive Fatty Acid Amides and Their Mechanisms
Two of the most extensively studied FAAs are N-arachidonoylethanolamine (anandamide) and oleamide. Their mechanisms of action provide a blueprint for understanding potential FAA signaling.
-
Anandamide (AEA): An endogenous cannabinoid, anandamide is a neurotransmitter that exerts its effects by binding to and activating cannabinoid receptors, primarily the CB1 and CB2 receptors.[3][5] The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly expressed in immune cells.[5] Activation of these receptors initiates a cascade of intracellular signaling events, leading to a variety of physiological responses.[3] Anandamide is also known to interact with other targets, such as the transient receptor potential vanilloid type 1 (TRPV1) channel.[3]
-
Oleamide: This primary fatty acid amide was first identified as a sleep-inducing factor.[3] While its precise mechanism is still under investigation, it is known to modulate the activity of several neurotransmitter systems, including the serotonergic and GABAergic systems. Unlike anandamide, oleamide does not bind with high affinity to the classical cannabinoid receptors but can potentiate the effects of anandamide by inhibiting its enzymatic degradation.[6]
Signaling Pathways of Bioactive Fatty Acid Amides
The signaling pathways initiated by FAAs are diverse and target-dependent. A representative pathway for anandamide is illustrated below.
References
- 1. Fatty acid amide - Wikipedia [en.wikipedia.org]
- 2. lipotype.com [lipotype.com]
- 3. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid signaling - Wikipedia [en.wikipedia.org]
- 6. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Dodecanamide, N,N-dipropyl- in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of Dodecanamide, N,N-dipropyl-, a tertiary amide with a long alkyl chain. Due to its molecular structure, comprising a hydrophobic dodecyl chain and a polar N,N-dipropylamide head group, this compound is anticipated to exhibit a nuanced solubility profile across various organic solvents. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for Dodecanamide, N,N-dipropyl-. This guide, therefore, provides a general framework for understanding its expected solubility based on the principles of "like dissolves like" and the known behavior of similar long-chain N,N-dialkylamides. Furthermore, a detailed experimental protocol is presented to enable researchers to systematically determine the solubility of this compound in a range of organic solvents.
Introduction
Dodecanamide, N,N-dipropyl- is a tertiary amide characterized by a 12-carbon alkyl chain attached to a carbonyl group, which in turn is bonded to a nitrogen atom substituted with two propyl groups. The long, nonpolar dodecyl tail imparts significant hydrophobic character to the molecule, while the N,N-dipropylamide group provides a degree of polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent. Generally, amides with long alkyl chains are more soluble in nonpolar organic solvents.
Predicted Solubility Profile
Based on its chemical structure, the following solubility trends in common organic solvents are predicted for Dodecanamide, N,N-dipropyl-:
-
High Solubility: Expected in nonpolar and weakly polar aprotic solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform). These solvents can effectively solvate the long alkyl chain through van der Waals interactions.
-
Moderate to Good Solubility: Likely in polar aprotic solvents like diethyl ether, ethyl acetate, and acetone. While these solvents have a dipole moment, they cannot act as hydrogen bond donors, which is suitable for a tertiary amide that can only act as a hydrogen bond acceptor at the carbonyl oxygen.
-
Low to Negligible Solubility: Predicted in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water. The strong hydrogen bonding network of these solvents would be disrupted by the large hydrophobic tail of the dodecanamide, making solvation energetically unfavorable.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for Dodecanamide, N,N-dipropyl- in organic solvents is not available in the public domain. The following table is provided as a template for researchers to populate with experimentally determined data.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Hexane | Nonpolar | 25 | |||
| Toluene | Nonpolar | 25 | |||
| Dichloromethane | Polar Aprotic | 25 | |||
| Diethyl Ether | Polar Aprotic | 25 | |||
| Ethyl Acetate | Polar Aprotic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| Methanol | Polar Protic | 25 | |||
| Ethanol | Polar Protic | 25 |
Experimental Protocol for Solubility Determination
The following is a general and robust method for determining the solubility of Dodecanamide, N,N-dipropyl- in various organic solvents. This protocol is based on the isothermal equilibrium method.
Materials and Equipment
-
Dodecanamide, N,N-dipropyl- (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for determining the solubility of Dodecanamide, N,N-dipropyl-.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of Dodecanamide, N,N-dipropyl- and place it into a vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Sampling:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately pass the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately weigh the filtered solution to determine its density if required.
-
Prepare a series of dilutions of the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of Dodecanamide, N,N-dipropyl-. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Conclusion
Thermal Stability and Degradation Profile of Dodecanamide, N,N-dipropyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of Dodecanamide, N,N-dipropyl-. Due to the limited availability of public data on this specific compound, this document outlines the expected thermal behavior based on the known properties of long-chain N,N-disubstituted amides. It details the standard experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) that are critical for assessing thermal properties. Furthermore, this guide presents a logical framework for understanding the potential degradation mechanisms. All quantitative data are summarized for clarity, and key experimental and logical workflows are visualized using diagrams.
Introduction
Dodecanamide, N,N-dipropyl- is a tertiary amide with a long alkyl chain. Amides are generally recognized for their high chemical and thermal stability due to the resonance delocalization of the nitrogen lone pair with the carbonyl group.[1][2] This stability is a crucial parameter in various applications, including pharmaceuticals, where understanding the degradation profile under thermal stress is essential for ensuring product quality, safety, and shelf-life. This guide serves as a resource for researchers to design and interpret thermal analysis experiments for Dodecanamide, N,N-dipropyl- and structurally related molecules.
Synthesis
The synthesis of Dodecanamide, N,N-dipropyl- is typically achieved through the acylation of dipropylamine with dodecanoyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme: CH₃(CH₂)₁₀COCl + HN(CH₂CH₂CH₃)₂ → CH₃(CH₂)₁₀CON(CH₂CH₂CH₃)₂ + HCl
A thorough purification process, such as column chromatography or distillation, is necessary to remove any unreacted starting materials or byproducts, as these impurities can significantly influence the thermal analysis results.
Thermal Analysis Data
The following tables summarize the anticipated quantitative data from thermal analysis of Dodecanamide, N,N-dipropyl-. These values are illustrative and based on the expected behavior of similar long-chain tertiary amides.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Value (Illustrative) | Description |
| Onset of Degradation (Tonset) | 320 °C | The temperature at which significant mass loss begins. |
| Temperature at 5% Mass Loss (T5%) | 335 °C | A common metric for the initiation of thermal decomposition. |
| Temperature at 50% Mass Loss (T50%) | 380 °C | The temperature at which half of the sample mass has volatilized. |
| Residual Mass @ 500 °C | < 1% | Indicates nearly complete decomposition into volatile products. |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Value (Illustrative) | Description |
| Melting Point (Tm) | 45 - 50 °C | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (ΔHf) | 40 - 50 J/g | The heat absorbed during the melting process. |
| Glass Transition Temperature (Tg) | Not expected | Typically observed in amorphous polymers, not crystalline small molecules. |
Experimental Protocols
Detailed methodologies for the key thermal analysis techniques are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.[3][4]
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of purified Dodecanamide, N,N-dipropyl- into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset of degradation, and temperatures at various percentages of mass loss from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and crystallization.[6][7]
Instrumentation: A differential scanning calorimeter with a refrigerated cooling system.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.[5] Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Equilibrate the sample at 0 °C.
-
Heat the sample from 0 °C to 100 °C at a rate of 10 °C/min.
-
Cool the sample back to 0 °C at a rate of 10 °C/min.
-
Perform a second heating cycle under the same conditions to observe the thermal history.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak) from the DSC thermogram.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.[8][9]
Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.
Methodology:
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of the sample into a pyrolysis sample cup.
-
Pyrolysis:
-
Introduce the sample cup into the pyrolyzer.
-
Rapidly heat the sample to a set temperature (e.g., 400 °C, above the degradation onset) in an inert atmosphere (helium).
-
-
GC Separation:
-
The volatile degradation products are swept by the carrier gas (helium) into the GC column.
-
Separate the components using a suitable temperature program (e.g., start at 50 °C, ramp to 300 °C at 10 °C/min).
-
-
MS Detection:
-
As components elute from the GC column, they enter the mass spectrometer.
-
Ionize the molecules (typically by electron ionization) and detect the resulting fragments based on their mass-to-charge ratio.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizations
Experimental Workflow
References
Safety and Handling of N,N-dipropyldodecanamide: A Technical Guide for Researchers
Disclaimer: No direct safety and handling data was found for Dodecanamide, N,N-dipropyl-. The following guide is based on data for the closely related analogue, N,N-Diethyldodecanamide , and should be used as a preliminary safety reference. All handling and safety procedures should be conducted with caution and under the supervision of a qualified professional.
This technical guide provides a comprehensive overview of the safety and handling guidelines for N,N-dipropyldodecanamide, with data extrapolated from its analogue, N,N-Diethyldodecanamide. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | N,N-Diethyldodecanamide |
| Molecular Formula | C16H33NO |
| Molecular Weight | 255.44 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | 166 - 167 °C @ 2 mmHg |
| Flash Point | > 112 °C |
| Specific Gravity | 0.8470 |
Hazard Identification and Classification
While specific hazard classifications for N,N-dipropyldodecanamide are unavailable, based on the analogue N,N-Diethyldodecanamide, it is prudent to handle the compound with care.
Potential Hazards:
-
May cause skin and eye irritation upon contact.
-
May be harmful if ingested or inhaled in large quantities.
Exposure Controls and Personal Protection
To ensure the safety of personnel, the following exposure controls and personal protective equipment (PPE) should be utilized when handling N,N-dipropyldodecanamide.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols or vapors are generated, a respirator may be necessary. |
First Aid Measures
In the event of exposure to N,N-dipropyldodecanamide, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Accidental Release Measures
In the case of a spill, the following steps should be taken to contain and clean up the material safely.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
Experimental Protocols
Detailed experimental protocols for toxicological studies of N,N-dipropyldodecanamide are not available. The safety data provided is based on the Safety Data Sheet for N,N-Diethyldodecanamide, which is typically compiled from a combination of experimental data and computational toxicology models.
Visual Guides
The following diagrams illustrate key safety and handling workflows.
Caption: Chemical Spill Response Workflow
Caption: First Aid for Exposure
Navigating the Bioactivity of Long-Chain N,N-Dialkyl Amides: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Long-chain N,N-dialkyl amides represent a versatile class of molecules with a growing presence in the landscape of biologically active compounds. Their unique structural features, characterized by a polar amide head and long, nonpolar alkyl chains, give rise to a range of interactions with biological systems. This guide provides a high-level overview of their known biological activities, with a focus on their potential as antimicrobial agents and enzyme inhibitors. While a comprehensive quantitative analysis is limited by the availability of specific experimental data, this document lays the groundwork for understanding their therapeutic potential and the methodologies used to evaluate them.
Core Biological Activities
Initial research has highlighted two primary areas of biological activity for long-chain N,N-dialkyl amides:
-
Antimicrobial Activity: These compounds have demonstrated the ability to inhibit the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria. The length of the alkyl chains and the nature of the dialkyl substituents on the nitrogen atom are believed to play a crucial role in their potency and spectrum of activity.
-
Enzyme Inhibition: Certain long-chain N,N-dialkyl amides have been identified as inhibitors of specific enzymes. A notable example is the inhibition of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. This inhibitory action suggests potential therapeutic applications in neurodegenerative disorders.
Quantitative Data Summary
A thorough analysis of the structure-activity relationships of long-chain N,N-dialkyl amides requires quantitative data from various bioassays. The following table provides a template for summarizing such data, which is essential for comparing the potency of different analogues.
| Compound ID | R1 Group | R2 Group | Chain Length | Target Organism/Enzyme | Assay Type | Potency (MIC/IC50) | Reference |
| LC-DMA-1 | Methyl | Methyl | C12 | Staphylococcus aureus | Broth Microdilution | 16 µg/mL | [Hypothetical] |
| LC-DMA-2 | Methyl | Methyl | C14 | Staphylococcus aureus | Broth Microdilution | 8 µg/mL | [Hypothetical] |
| LC-DEA-1 | Ethyl | Ethyl | C12 | Escherichia coli | Broth Microdilution | 64 µg/mL | [Hypothetical] |
| LC-DMA-GSI-1 | Methyl | Methyl | C16 | γ-secretase | In vitro Assay | 50 nM | [Hypothetical] |
Note: The data presented in this table is illustrative and does not represent actual experimental results.
Experimental Protocols
The evaluation of the biological activity of long-chain N,N-dialkyl amides relies on standardized experimental protocols. Below are generalized methodologies for assessing their antimicrobial and enzyme inhibitory effects.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Stock Solution: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Enzyme Inhibition Assay: γ-Secretase Activity
This protocol outlines a general procedure for measuring the inhibition of γ-secretase activity.
-
Enzyme and Substrate Preparation: A source of active γ-secretase (e.g., cell membrane preparations) and a specific substrate (e.g., a peptide derived from the amyloid precursor protein) are prepared.
-
Compound Incubation: The test compound is pre-incubated with the enzyme in a suitable buffer.
-
Initiation of Reaction: The substrate is added to the enzyme-compound mixture to initiate the enzymatic reaction.
-
Incubation: The reaction mixture is incubated for a specific period at an optimal temperature.
-
Detection of Product: The amount of product generated is quantified using a suitable detection method, such as ELISA, HPLC, or fluorescence-based assays.
-
Calculation of IC50: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.
Visualizing Molecular Mechanisms and Workflows
Diagrams are invaluable tools for representing complex biological pathways and experimental procedures. The following are examples created using the DOT language.
Caption: Inhibition of Amyloid-β formation by a long-chain N,N-dialkyl amide.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodological & Application
Application Notes and Protocols for Dodecanamide, N,N-dipropyl- as a Surfactant in Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanamide, N,N-dipropyl-, a tertiary amide of lauric acid, presents potential as a non-ionic surfactant for the formulation of stable emulsions in various applications, including pharmaceuticals and drug delivery. Its amphiphilic nature, stemming from a 12-carbon hydrophobic tail and a polar amide headgroup, allows it to reduce interfacial tension between oil and water phases, thereby facilitating the formation and stabilization of emulsions. The N,N-dipropyl substitution on the amide nitrogen influences its solubility and interfacial properties.
These application notes provide an overview of the estimated physicochemical properties of Dodecanamide, N,N-dipropyl-, protocols for its synthesis, and detailed methodologies for the preparation and characterization of oil-in-water (O/W) emulsions stabilized by this surfactant. Given the limited direct experimental data for this specific molecule, some properties are estimated based on structurally similar compounds and established calculation methods.
Physicochemical Properties
The surfactant properties of Dodecanamide, N,N-dipropyl- are crucial for its function in emulsions. The following table summarizes key estimated and experimentally determined properties for Dodecanamide, N,N-dipropyl- and related amide surfactants.
| Property | Dodecanamide, N,N-dipropyl- (Estimated) | N,N-dimethyl Dodecanamide (Experimental) | Notes |
| Molecular Formula | C₁₈H₃₇NO | C₁₄H₂₉NO | |
| Molecular Weight ( g/mol ) | 283.50 | 227.39 | |
| Appearance | Waxy solid or viscous liquid | Liquid | [1] |
| HLB (Hydrophilic-Lipophilic Balance) | ~ 8-10 | ~ 9-11 | Estimated using Griffin's method. Values in this range are suitable for O/W emulsions. |
| Critical Micelle Concentration (CMC) | 1-5 mM | Not widely reported | Estimated based on the trend of decreasing CMC with increasing alkyl chain length on the nitrogen atom. |
| Solubility | Soluble in oils and organic solvents; dispersible in water. | Soluble in organic solvents; limited water solubility. | The longer propyl chains are expected to decrease water solubility compared to methyl groups. |
Synthesis of Dodecanamide, N,N-dipropyl-
Dodecanamide, N,N-dipropyl- can be synthesized via the amidation of lauroyl chloride (the acid chloride of lauric acid) with dipropylamine. This is a common and efficient method for producing N,N-disubstituted amides.
Synthesis Workflow
Caption: Synthesis workflow for Dodecanamide, N,N-dipropyl-.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dipropylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Lauroyl Chloride: Cool the solution to 0°C in an ice bath. Add lauroyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Dodecanamide, N,N-dipropyl-.
Application in Emulsions
Dodecanamide, N,N-dipropyl- is expected to function as an effective stabilizer for oil-in-water (O/W) emulsions, particularly for systems where a non-ionic surfactant with moderate hydrophobicity is required.
Protocol for O/W Emulsion Preparation
This protocol describes a high-shear homogenization method for preparing an O/W emulsion.
-
Preparation of Phases:
-
Oil Phase: Dissolve Dodecanamide, N,N-dipropyl- (1-5% w/w) in the oil phase (e.g., medium-chain triglycerides, 10-30% w/w). Heat to 60-70°C to ensure complete dissolution.
-
Aqueous Phase: Heat the aqueous phase (e.g., purified water, 65-89% w/w) to the same temperature as the oil phase.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
-
Homogenization:
-
Homogenize the pre-emulsion using a high-shear homogenizer (e.g., rotor-stator or microfluidizer) at a specified speed and duration (e.g., 5000-10000 rpm for 5-10 minutes).
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Emulsion Characterization Workflow
Caption: Workflow for emulsion characterization.
Experimental Protocols for Emulsion Characterization
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute the emulsion with the continuous phase (water) to an appropriate concentration.
-
Measure the droplet size distribution and PDI using Dynamic Light Scattering (DLS).
-
Optionally, visualize the emulsion droplets using optical or electron microscopy.
-
-
Zeta Potential Measurement:
-
Dilute the emulsion in an appropriate buffer (e.g., 10 mM NaCl) to reduce the effects of viscosity.
-
Measure the electrophoretic mobility of the droplets using a zeta potential analyzer to determine the surface charge.
-
-
Rheological Analysis:
-
Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate) to measure the viscosity of the emulsion as a function of shear rate.
-
Perform oscillatory measurements to determine the viscoelastic properties (storage modulus G' and loss modulus G'').
-
-
Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a specified force (e.g., 3000 x g) for a set time (e.g., 30 minutes) and observe for any phase separation or creaming.
-
Storage Stability: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor changes in droplet size, PDI, and visual appearance over time.
-
Application in Drug Delivery
Amide-containing surfactants can play a role in the formulation of nanoemulsions for drug delivery. These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The amide functionality can participate in hydrogen bonding interactions, potentially influencing drug loading and release.
Signaling Pathway for Nanocarrier-Mediated Drug Delivery
The following diagram illustrates a general pathway for the cellular uptake and action of a drug delivered via a nanoemulsion carrier.
Caption: Cellular uptake of a drug from a nanoemulsion.
Conclusion
Dodecanamide, N,N-dipropyl- shows promise as a non-ionic surfactant for creating stable O/W emulsions. The provided protocols for its synthesis and the formulation and characterization of emulsions offer a starting point for researchers. Due to the limited direct data, further experimental work is necessary to fully elucidate its properties and optimize its use in specific applications. The general principles of emulsion science and the methodologies outlined here provide a robust framework for such investigations.
References
Application Note & Protocol: Laboratory-Scale Synthesis of Dodecanamide, N,N-dipropyl-
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the laboratory-scale synthesis of Dodecanamide, N,N-dipropyl-, a tertiary amide. The synthesis is based on the nucleophilic acyl substitution reaction between dodecanoyl chloride and dipropylamine. This method is a common and effective way to form amide bonds. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods.
Experimental Protocol
Reaction Scheme:
Caption: Reaction scheme for the synthesis of Dodecanamide, N,N-dipropyl-.
Materials and Equipment:
| Reagents | Equipment |
| Dodecanoyl chloride | Round-bottom flask |
| Dipropylamine | Magnetic stirrer and stir bar |
| Pyridine (or triethylamine) | Ice bath |
| Dichloromethane (DCM), anhydrous | Separatory funnel |
| 1 M Hydrochloric acid (HCl) | Rotary evaporator |
| Saturated sodium bicarbonate (NaHCO₃) solution | Chromatography column |
| Brine (saturated NaCl solution) | Thin-layer chromatography (TLC) plates and chamber |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Standard glassware (beakers, graduated cylinders) |
| Silica gel for column chromatography | pH paper |
| Solvents for chromatography (e.g., hexane, ethyl acetate) |
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dodecanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath to 0°C.
-
-
Addition of Amine and Base:
-
In a separate flask, prepare a solution of dipropylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Add the dipropylamine/pyridine solution dropwise to the cooled solution of dodecanoyl chloride over a period of 15-30 minutes with continuous stirring. The pyridine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.[1]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess pyridine and dipropylamine)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure Dodecanamide, N,N-dipropyl-.
-
Data Presentation:
| Parameter | Value |
| Reactants | |
| Dodecanoyl chloride | 1.0 eq |
| Dipropylamine | 1.1 eq |
| Pyridine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >85% (This is an estimate and may vary) |
Experimental Workflow
Caption: Workflow for the synthesis and purification of Dodecanamide, N,N-dipropyl-.
References
Application Notes and Protocols for Dodecanamide, N,N-dipropyl- in Pesticide Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a research framework. As of the date of this document, specific data on the pesticidal applications of Dodecanamide, N,N-dipropyl- is not publicly available. The information herein is extrapolated from the known properties and applications of structurally similar long-chain N,N-dialkyl amides and should be used as a guide for investigational studies.
Introduction
Dodecanamide, N,N-dipropyl- is a tertiary amide with a 12-carbon aliphatic chain. Its structural similarity to known insect repellents and other bioactive amides suggests its potential for use in pesticide formulations. This document outlines hypothetical applications, mechanisms of action, and detailed experimental protocols to evaluate its efficacy and utility in pest management.
Potential Applications:
-
Contact Insecticide: The lipophilic nature of the dodecanoyl chain may facilitate penetration of the insect cuticle, leading to toxic effects.
-
Insect Repellent: Similar to N,N-diethyl-m-toluamide (DEET), it may act as a spatial repellent by interfering with insect olfactory receptors.
-
Synergist: It could potentially enhance the efficacy of other insecticides by inhibiting metabolic enzymes in the target pest.
-
Adjuvant/Solvent: Due to its chemical properties, it may be used as a solvent or surfactant in pesticide formulations to improve stability and application.
Physicochemical Properties (Estimated)
A summary of the estimated physicochemical properties of Dodecanamide, N,N-dipropyl-, based on related compounds, is presented below. These properties are crucial for formulation development and toxicological studies.
| Property | Estimated Value / Characteristic | Relevance in Pesticide Formulation |
| Molecular Formula | C₁₈H₃₇NO | Basic chemical identification. |
| Molecular Weight | ~299.5 g/mol | Influences diffusion, volatility, and formulation concentration calculations. |
| Physical State | Liquid at room temperature | Ease of handling and formulation. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, oils) | Critical for developing stable emulsions or solutions for application. |
| LogP (Octanol/Water) | High (estimated > 4) | Indicates lipophilicity, suggesting potential for cuticle penetration and bioaccumulation. |
| Vapor Pressure | Low to moderate | Affects residual activity and potential for use as a spatial repellent. |
Proposed Mechanism of Action
The precise mechanism of action of Dodecanamide, N,N-dipropyl- on pests is unknown. Based on related compounds, two primary hypothetical pathways are proposed:
-
Neurotoxicity: Many insecticides and repellents are neurotoxins. Dodecanamide, N,N-dipropyl- may interfere with neurotransmitter receptors, such as octopamine or GABA receptors in insects, leading to paralysis and death.
-
Cuticle Disruption: The lipophilic nature of the molecule could lead to the disruption of the insect's waxy outer layer, causing dehydration and increased susceptibility to other stressors.
The following diagram illustrates a hypothetical signaling pathway for neurotoxic effects.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Dodecanamide, N,N-dipropyl-
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the separation and quantification of Dodecanamide, N,N-dipropyl- using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
Dodecanamide, N,N-dipropyl- is a tertiary amide with a long alkyl chain, rendering it a non-polar, hydrophobic compound. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This application note details a robust RP-HPLC method suitable for the analysis of Dodecanamide, N,N-dipropyl- in various sample matrices. The method utilizes a C18 stationary phase, which provides excellent retention for hydrophobic molecules, and a gradient elution with a polar mobile phase to achieve optimal separation.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water.
-
Column: A C18 reversed-phase column is recommended. Typical dimensions for analytical work are 4.6 mm internal diameter x 150 mm length, with a 5 µm particle size.
-
Sample Preparation: Dodecanamide, N,N-dipropyl- standard should be dissolved in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL) to prepare a stock solution. Working standards and samples should be prepared by diluting the stock solution with the initial mobile phase composition. All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent column blockage.
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC system configuration and parameters for the analysis of Dodecanamide, N,N-dipropyl-.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV detector. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for the detailed gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (The amide bond exhibits UV absorbance in the far-UV region). |
| Injection Volume | 10 µL |
Gradient Elution Program
A gradient elution is employed to ensure the efficient elution of the highly hydrophobic Dodecanamide, N,N-dipropyl- while maintaining good peak shape and resolution.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 | 70 |
| 15.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 30 | 70 |
| 25.0 | 30 | 70 |
This gradient starts with a relatively high percentage of organic solvent to ensure the analyte is retained on the column and then ramps up to 100% acetonitrile to elute the highly non-polar compound. The column is then re-equilibrated to the initial conditions.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of Dodecanamide, N,N-dipropyl- under the specified chromatographic conditions.
| Analyte | Expected Retention Time (min) | Peak Shape | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dodecanamide, N,N-dipropyl- | ~12-15 | Symmetrical | Analyte-dependent | Analyte-dependent |
Note: The exact retention time may vary depending on the specific HPLC system, column, and mobile phase preparation. LOD and LOQ are dependent on the detector performance and the UV absorptivity of the analyte.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Dodecanamide, N,N-dipropyl-.
Application Notes and Protocols for Dodecanamide, N,N-dipropyl- in Insect Repellent Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and bioassay of Dodecanamide, N,N-dipropyl-, a promising candidate for insect repellent development. Due to the limited publicly available data on this specific compound, the following protocols are based on established methodologies for similar fatty acid amides and standard insect repellent testing procedures. Researchers are encouraged to use these as a starting point and optimize the parameters for their specific experimental needs.
Formulation of Dodecanamide, N,N-dipropyl-
The successful formulation of Dodecanamide, N,N-dipropyl- is critical for achieving consistent and reliable results in insect repellent bioassays. As a lipophilic compound, its solubility and delivery system must be carefully considered.
1.1. Solvents and Carriers
Dodecanamide, N,N-dipropyl- is expected to be soluble in a range of organic solvents. The choice of solvent will depend on the specific bioassay and the need to minimize solvent-induced effects on insect behavior.
-
Primary Solvents: High-purity ethanol, isopropanol, and acetone are suitable primary solvents for dissolving Dodecanamide, N,N-dipropyl-. Ethanol is often preferred due to its relatively low toxicity and rapid evaporation.
-
Carriers and Diluents: For topical applications, it is often necessary to dilute the primary solution in a carrier that is safe for skin application and allows for even distribution. Common carriers include:
-
Silicone oils (e.g., dimethicone): Provide a smooth, non-greasy feel and can help to control the volatility of the active ingredient.
-
Fatty acid esters (e.g., isopropyl myristate): Act as emollients and can enhance skin penetration.
-
Mineral oil: A cost-effective carrier, though it can have a greasy texture.
-
1.2. Recommended Formulation Protocol
-
Stock Solution Preparation: Prepare a stock solution of Dodecanamide, N,N-dipropyl- in the chosen primary solvent (e.g., 10% w/v in ethanol). Gentle warming and sonication may be required to ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution with the chosen carrier to achieve the desired final concentrations for the bioassay. It is recommended to test a range of concentrations to determine the minimum effective dose (MED). A typical starting range for novel repellents is 0.1% to 25% (w/v).
-
Control Formulations:
-
Negative Control: The carrier system without the active ingredient.
-
Positive Control: A formulation containing a known repellent, such as DEET (N,N-diethyl-meta-toluamide), at a standard concentration (e.g., 10-25% w/v).
-
Experimental Protocols for Insect Repellent Bioassays
A variety of bioassays can be employed to evaluate the efficacy of Dodecanamide, N,N-dipropyl- formulations. The choice of assay will depend on the target insect species and the specific research question.
2.1. Arm-in-Cage Bioassay for Mosquitoes (Modified WHO/EPA Protocol)
This is a standard method for evaluating the repellency of topical formulations against mosquitoes.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing 50-200 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus), 5-15 days old.
-
Test formulations (Dodecanamide, N,N-dipropyl-, negative control, positive control).
-
Micropipettes for precise application.
-
Latex or nitrile gloves.
-
Timer.
Procedure:
-
Subject Preparation: Human volunteers should avoid using scented soaps, lotions, or perfumes on the day of the test. A defined area of the forearm (e.g., 3x4 cm) is marked for application.
-
Application: Apply a standardized volume of the test formulation (e.g., 1 mL) evenly to the marked area of one forearm. The other forearm can be used for a control application. Allow the formulation to dry for a specified period (e.g., 30 minutes).
-
Exposure: Insert the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).
-
Data Collection: Record the number of mosquito landings and probings (attempts to bite) during the exposure period.
-
Efficacy Calculation: Repellency can be expressed as the percentage reduction in landings/probings compared to the negative control. Complete protection time (CPT) is the time until the first confirmed bite.
-
Washout Period: A thorough washout period with soap and water is required between testing different formulations on the same volunteer.
2.2. Spatial Repellency Bioassay
This assay evaluates the ability of a compound to repel insects from a treated area without direct contact.
Materials:
-
Two-chamber test apparatus with a connecting portal.
-
Treated surface (e.g., filter paper) with the test formulation.
-
Untreated surface as a control.
-
A defined number of insects (e.g., 50 mosquitoes).
Procedure:
-
Apparatus Setup: Place the treated surface in one chamber and the untreated surface in the other.
-
Insect Release: Release the insects into a neutral central area or equally between the two chambers.
-
Data Collection: After a set period (e.g., 30 minutes), record the number of insects in each chamber.
-
Efficacy Calculation: Calculate the percent repellency based on the distribution of insects between the treated and untreated chambers.
Data Presentation
Quantitative data from bioassays should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Topical Repellency of Dodecanamide, N,N-dipropyl- against Aedes aegypti
| Formulation | Concentration (% w/v) | Mean Landings (± SEM) | Mean Probings (± SEM) | Percent Repellency (%) | Complete Protection Time (min ± SEM) |
| Negative Control | 0 | [Insert Data] | [Insert Data] | 0 | [Insert Data] |
| Dodecanamide, N,N-dipropyl- | 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Dodecanamide, N,N-dipropyl- | 5 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Dodecanamide, N,N-dipropyl- | 10 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Dodecanamide, N,N-dipropyl- | 25 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control (DEET) | 15 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Spatial Repellency of Dodecanamide, N,N-dipropyl- against Anopheles gambiae
| Formulation | Concentration (µg/cm²) | Mean % in Treated Chamber (± SEM) | Mean % in Untreated Chamber (± SEM) | Percent Repellency (%) |
| Negative Control | 0 | [Insert Data] | [Insert Data] | 0 |
| Dodecanamide, N,N-dipropyl- | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| Dodecanamide, N,N-dipropyl- | 50 | [Insert Data] | [Insert Data] | [Insert Data] |
| Dodecanamide, N,N-dipropyl- | 100 | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control (DEET) | 50 | [Insert Data] | [Insert Data] | [Insert Data] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the formulation and bioassay of Dodecanamide, N,N-dipropyl-.
Hypothesized Signaling Pathway for Insect Repellency
The precise mechanism of action for Dodecanamide, N,N-dipropyl- is not yet elucidated. However, it is hypothesized to interact with the insect's olfactory system, similar to other fatty acid-derived repellents.
Caption: A hypothesized signaling pathway for Dodecanamide, N,N-dipropyl- induced repellency in insects.
Application Notes and Protocols for the Use of Dodecanamide, N,N-dipropyl- in Nanoparticle Synthesis
Disclaimer: The following application notes and protocols are generalized based on the known functions of similar N,N-dialkylamides and tertiary amine-containing lipids in nanoparticle synthesis. Direct experimental data for the use of Dodecanamide, N,N-dipropyl- in this specific application is not widely available in published literature. Researchers should consider these as a starting point and optimize the protocols for their specific needs.
Introduction
Dodecanamide, N,N-dipropyl- is a tertiary amide with a 12-carbon alkyl chain. Molecules with similar structures, particularly tertiary amine-containing lipids and other N,N-dialkylamides, have been utilized in the formulation of nanoparticles for various applications, including drug delivery. These molecules can function as cationic or ionizable lipids, surfactants, or stabilizing agents, playing a crucial role in the formation, stability, and biological activity of the nanoparticles.
The long alkyl chain of Dodecanamide, N,N-dipropyl- suggests it possesses hydrophobic properties, making it a candidate for incorporation into the lipid core of nanoparticles. The tertiary amine group can be protonated at acidic pH, imparting a positive charge to the molecule. This characteristic is particularly valuable for encapsulating and delivering nucleic acids like mRNA and siRNA, as the positive charge facilitates interaction with the negatively charged backbone of the nucleic acids and can aid in endosomal escape.
This document provides an overview of the potential applications of Dodecanamide, N,N-dipropyl- in nanoparticle synthesis and a general protocol for the formulation of lipid nanoparticles (LNPs) using a similar tertiary amine-containing lipid.
Potential Applications
-
Cationic/Ionizable Lipid in Lipid Nanoparticles (LNPs): Dodecanamide, N,N-dipropyl- could serve as a key component in LNPs for the delivery of therapeutics, particularly nucleic acids. Its tertiary amine headgroup could become protonated in the acidic environment of the endosome, leading to membrane disruption and release of the payload into the cytoplasm.
-
Surfactant and Stabilizer: The amphipathic nature of Dodecanamide, N,N-dipropyl- may allow it to act as a surfactant, reducing the interfacial tension between the organic and aqueous phases during nanoparticle synthesis. This can help control particle size and prevent aggregation.
-
Component of Polymer-Lipid Hybrid Nanoparticles: This molecule could be incorporated into hybrid nanoparticle systems, combining the structural integrity of polymers with the biocompatibility and functional advantages of lipids.
Experimental Protocols
The following is a generalized protocol for the synthesis of lipid nanoparticles using the ethanol injection method, a widely used technique for LNP formulation. This protocol is based on the use of a tertiary amine-containing lipid, for which Dodecanamide, N,N-dipropyl- could be a potential candidate.
Materials:
-
Cationic/Ionizable Lipid (e.g., a compound structurally similar to Dodecanamide, N,N-dipropyl-)
-
Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMPE-PEG2000)
-
Therapeutic Cargo (e.g., mRNA, siRNA)
-
Ethanol (anhydrous)
-
Aqueous Buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Preparation:
-
Dissolve the cationic/ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration in ethanol is typically in the range of 10-25 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Dissolve the therapeutic cargo (e.g., mRNA) in the aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Nanoparticle Formation (Ethanol Injection):
-
Rapidly inject the ethanolic lipid solution into the aqueous cargo solution with vigorous stirring. The volume ratio of the aqueous phase to the ethanolic phase is typically 3:1.
-
Continue stirring for 30-60 minutes at room temperature to allow for nanoparticle self-assembly.
-
-
Purification and Buffer Exchange:
-
Transfer the nanoparticle suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 18 hours, with several buffer changes, to remove the ethanol and exchange the buffer.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency of the therapeutic cargo using a suitable assay (e.g., RiboGreen assay for RNA).
-
Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
Data Presentation
The following table summarizes typical quantitative data for lipid nanoparticles formulated with tertiary amine-containing lipids. These values can serve as a benchmark for nanoparticles synthesized using Dodecanamide, N,N-dipropyl-.
| Parameter | Typical Value Range | Method of Analysis |
| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -10 to +10 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay (for RNA) |
Visualizations
Caption: Workflow for Lipid Nanoparticle Synthesis.
Caption: Cellular Uptake and Endosomal Escape Pathway.
Application Note: Dodecanamide, N,N-dipropyl- as an Internal Standard in Mass Spectrometry
Introduction
This document provides detailed application notes and protocols for the use of Dodecanamide, N,N-dipropyl- as an internal standard in mass spectrometry-based quantitative analysis. Due to the limited availability of specific data for Dodecanamide, N,N-dipropyl-, this guide utilizes its close structural analog, N,N-Dimethyldodecanamide , as a representative compound. The principles and methodologies described herein are broadly applicable to long-chain fatty acid amides used as internal standards.
Internal standards are essential in quantitative mass spectrometry for correcting variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard mimics the physicochemical behavior of the analyte of interest, ensuring accurate and precise quantification.[3][4] Long-chain fatty acid amides, such as N,N-Dimethyldodecanamide, are suitable internal standards for the analysis of various lipophilic compounds, including fatty acids, endocannabinoids, and other lipid mediators.
Physicochemical Properties of the Representative Internal Standard
The selection of an appropriate internal standard is guided by its physicochemical properties. The properties of N,N-Dimethyldodecanamide are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C14H29NO | [5][6] |
| Molecular Weight | 227.39 g/mol | [5][6][7] |
| Boiling Point | 369.11°C (estimated) | [5][6] |
| Density | 0.87 g/mL at 25°C | [5][6] |
| Water Solubility | 28.02 mg/L at 20°C | [5][6] |
| LogP | 4.43 at 20°C | [5][6] |
| CAS Number | 3007-53-2 | [5][6] |
Principle of Operation
In a typical quantitative LC-MS/MS workflow, a known amount of the internal standard (in this case, N,N-Dimethyldodecanamide) is added to each sample and calibration standard prior to sample preparation. The internal standard co-elutes with the analyte of interest and undergoes ionization and fragmentation in the mass spectrometer. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), the ratio of the analyte signal to the internal standard signal is calculated. This ratio is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This ratiometric measurement corrects for potential sample loss during extraction and variability in instrument performance.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N-Dimethyldodecanamide and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile. Store the stock solution at -20°C.
-
Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the same solvent to obtain a working solution of 1 µg/mL. Further dilutions may be necessary depending on the expected analyte concentration and instrument sensitivity.
2. Sample Preparation (Lipid Extraction from Plasma)
This protocol describes a liquid-liquid extraction (LLE) method suitable for isolating lipids from a biological matrix.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
To the supernatant, add 800 µL of methyl tert-butyl ether (MTBE) and 200 µL of water.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Collect the upper organic layer, which contains the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for the analysis of N,N-Dimethyldodecanamide and similar analytes. Method optimization is recommended for specific applications.
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: Linear gradient from 30% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 30% B
-
12.1-15 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
SRM Transitions:
-
Analyte: To be determined based on the specific analyte of interest.
-
Internal Standard (N,N-Dimethyldodecanamide):
-
Precursor Ion (Q1): m/z 228.2 [M+H]+
-
Product Ion (Q3): A prominent fragment ion should be selected. Based on the structure, a likely fragmentation would involve the cleavage of the amide bond or loss of the alkyl chains. A plausible product ion could be m/z 72.1, corresponding to the [CH2=N(CH3)2]+ fragment. Method development would be required to confirm the optimal transition.
-
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Calculate the concentration of the analyte in the unknown samples using the regression equation.
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Principle of internal standard correction.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Dimethyldodecanamide CAS#: 3007-53-2 [amp.chemicalbook.com]
- 6. 3007-53-2 CAS MSDS (N,N-Dimethyldodecanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N,N-Dimethyldodecanamide | C14H29NO | CID 18159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining the Critical Micelle Concentration of Dodecanamide, N,N-dipropyl-: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanamide, N,N-dipropyl- is a non-ionic surfactant of interest in various pharmaceutical and research applications. A key parameter for characterizing any surfactant is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This transition dramatically alters the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. Understanding the CMC of Dodecanamide, N,N-dipropyl- is crucial for optimizing its use in drug delivery systems, formulation development, and other applications where micellar solubilization is important.
General Experimental Workflow
The determination of the CMC for a surfactant typically follows a general workflow, regardless of the specific measurement technique employed. This involves the systematic preparation of a series of surfactant solutions of varying concentrations and the subsequent measurement of a physicochemical property that exhibits a distinct change at the CMC.
Troubleshooting & Optimization
Technical Support Center: Dodecanamide, N,N-dipropyl- Synthesis
Welcome to the technical support center for the synthesis of Dodecanamide, N,N-dipropyl-. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Dodecanamide, N,N-dipropyl-?
A1: The two primary methods for synthesizing Dodecanamide, N,N-dipropyl- are:
-
The Schotten-Baumann reaction: This involves the reaction of dodecanoyl chloride (the acid chloride of dodecanoic acid) with dipropylamine in the presence of a base.[1][2][3] This is often a rapid and high-yielding method.
-
Amide coupling reaction: This method involves the direct coupling of dodecanoic acid with dipropylamine using a coupling agent such as a carbodiimide (e.g., DCC, EDC) or a uronium/phosphonium salt (e.g., HATU, PyBOP).[4][5] This approach is often preferred when milder conditions are required.
Q2: I am getting a low yield in my Schotten-Baumann reaction. What are the possible causes?
A2: Low yields in the Schotten-Baumann reaction can stem from several factors:
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Hydrolysis of the acid chloride: Dodecanoyl chloride is highly reactive and can be hydrolyzed by water, leading to the formation of dodecanoic acid, which will not react with the amine under these conditions. Ensure all glassware is dry and use anhydrous solvents.
-
Poor quality of starting materials: The purity of dodecanoyl chloride and dipropylamine is crucial. Impurities in the acid chloride can lead to side reactions, while impurities in the amine can reduce the amount of desired product formed.
-
Insufficient base: A base is required to neutralize the HCl generated during the reaction.[1] If the base is not present in a sufficient amount (at least one equivalent), the HCl will protonate the dipropylamine, rendering it non-nucleophilic.
-
Suboptimal reaction temperature: While the reaction is often rapid at room temperature, controlling the temperature, especially during the addition of the acid chloride, can prevent side reactions.
Q3: What is the white precipitate that forms during my amide coupling reaction with DCC?
A3: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction when using dicyclohexylcarbodiimide (DCC) as the coupling agent.[4] DCU is largely insoluble in most organic solvents and can be removed by filtration.
Q4: Can I use a different coupling agent besides DCC or HATU?
A4: Yes, several other coupling reagents can be used, each with its own advantages. Some common alternatives include:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Similar to DCC, but its urea byproduct is water-soluble, simplifying purification.
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP): A phosphonium-based reagent known for its high efficiency and low risk of racemization in chiral substrates.
-
Propylphosphonic anhydride (T3P®): A versatile and powerful coupling agent that often leads to high yields and clean reactions.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting materials (dodecanoic acid or dodecanoyl chloride and dipropylamine) should diminish over time, while a new spot corresponding to the product, Dodecanamide, N,N-dipropyl-, should appear. Staining with potassium permanganate or using a UV lamp (if the molecule has a chromophore) can help visualize the spots.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Poor quality of dodecanoyl chloride (if using Schotten-Baumann) | Use freshly prepared or distilled dodecanoyl chloride. Ensure it is stored under anhydrous conditions. |
| Inactive coupling reagent | Use a fresh bottle of the coupling reagent. Some coupling agents are sensitive to moisture and can degrade over time. |
| Formation of dodecanoic acid ammonium salt | In the direct coupling method, the acidic carboxylic acid and the basic amine can form a salt. Ensure the coupling agent is added and allowed to activate the carboxylic acid before or concurrently with the addition of the amine. |
| Steric hindrance | While not a major issue with dipropylamine, bulky secondary amines can sometimes react slowly. Consider increasing the reaction temperature or using a more powerful coupling agent like HATU. |
| Incorrect stoichiometry | Ensure the molar ratios of the reactants and reagents are correct. A slight excess of the amine (1.1-1.2 equivalents) is sometimes used to ensure complete consumption of the acid chloride or activated acid. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted dodecanoic acid | During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid. |
| Unreacted dipropylamine | Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate and remove the excess amine. |
| Dicyclohexylurea (DCU) contamination (from DCC coupling) | Filter the reaction mixture before workup to remove the precipitated DCU. If some remains, it can often be removed by column chromatography. |
| Side products from the coupling reagent | Choose a coupling reagent that generates byproducts that are easily removed. For example, the byproduct of EDC is water-soluble. |
Experimental Protocols
Method 1: Synthesis via Dodecanoyl Chloride (Schotten-Baumann Conditions)
Materials:
-
Dodecanoyl chloride
-
Dipropylamine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dipropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dodecanoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Dodecanamide, N,N-dipropyl-.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Method 2: Synthesis via Amide Coupling (Using DCC and HOBt)
Materials:
-
Dodecanoic acid
-
Dipropylamine
-
Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve dodecanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add dipropylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU, washing the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Comparison of Synthetic Methods for Dodecanamide, N,N-dipropyl-
| Parameter | Schotten-Baumann Method | DCC/HOBt Coupling Method | HATU Coupling Method |
| Starting Materials | Dodecanoyl chloride, Dipropylamine | Dodecanoic acid, Dipropylamine | Dodecanoic acid, Dipropylamine |
| Key Reagents | Triethylamine (or other base) | DCC, HOBt | HATU, DIPEA (or other base) |
| Typical Reaction Time | 1-4 hours | 12-24 hours | 2-6 hours |
| Typical Yield | High (often >90%) | Good to High (70-90%) | Very High (often >95%) |
| Byproducts | Triethylammonium chloride | Dicyclohexylurea (DCU) | Tetramethylurea, HOBt byproducts |
| Purification | Aqueous workup, distillation/chromatography | Filtration, aqueous workup, chromatography | Aqueous workup, chromatography |
Visualizations
Caption: Workflow for Schotten-Baumann Synthesis.
Caption: Workflow for DCC/HOBt Coupling Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
Troubleshooting low solubility of Dodecanamide, N,N-dipropyl- in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Dodecanamide, N,N-dipropyl- in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Dodecanamide, N,N-dipropyl- and why is it difficult to dissolve in water?
Dodecanamide, N,N-dipropyl- is a lipophilic N,N-dialkylamide. Its molecular structure consists of a long C12 alkyl chain and two propyl groups attached to the amide nitrogen. This structure results in a high degree of hydrophobicity, leading to poor solubility in aqueous solutions. The long hydrocarbon tail resists interaction with polar water molecules, making dissolution challenging.
Q2: What are the general approaches to improve the solubility of Dodecanamide, N,N-dipropyl-?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like Dodecanamide, N,N-dipropyl-. These methods can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization or nanosuspension), using co-solvents, and incorporating surfactants. Chemical modifications, though less common for an inert excipient, could involve derivatization to introduce more polar functional groups. For most applications, focusing on formulation strategies using co-solvents and surfactants is the most practical approach.
Q3: Can I heat the solution to improve solubility?
Yes, for many compounds, increasing the temperature will increase solubility.[1][2][3] This is because the dissolution process for most solids is endothermic, meaning it requires an input of energy to break the crystal lattice bonds.[1][2] However, it is crucial to ensure that Dodecanamide, N,N-dipropyl- is stable at elevated temperatures and that the increased temperature does not negatively impact other components in your formulation. Always determine the thermal stability of your compound before using heat for solubilization. For gases dissolved in liquids, the opposite is true; an increase in temperature generally decreases solubility.[4]
Troubleshooting Guides
Issue 1: Dodecanamide, N,N-dipropyl- precipitates out of my aqueous solution.
This is a common issue when the concentration of the compound exceeds its solubility limit in the aqueous medium.
Root Cause Analysis and Solution Workflow:
References
Dodecanamide, N,N-dipropyl- purification challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of Dodecanamide, N,N-dipropyl-. The information provided is based on general principles of organic chemistry and purification of tertiary amides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Dodecanamide, N,N-dipropyl-.
Issue 1: The final product is an oil or a waxy solid instead of a crystalline material.
-
Possible Cause: The product may contain impurities that are depressing its melting point, or the incorrect solvent is being used for crystallization. Long alkyl chains in the molecule can also lead to lower melting points and difficulty in crystallization.
-
Solution:
-
Purity Check: Ensure the reaction has gone to completion and that starting materials are minimally present using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Screening for Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] A systematic approach to finding a suitable solvent is recommended.
-
Alternative Purification: If recrystallization fails, consider purification by column chromatography.
-
Issue 2: Analytical data (e.g., NMR, LC-MS) indicates the presence of starting materials (dodecanoyl chloride/dodecanoic acid and dipropylamine).
-
Possible Cause: The reaction may not have gone to completion, or the work-up procedure was insufficient to remove the unreacted starting materials.
-
Solution:
-
Reaction Monitoring: Ensure the reaction is complete before beginning the work-up.
-
Liquid-Liquid Extraction (Washing):
-
To remove unreacted dodecanoyl chloride or dodecanoic acid, wash the organic layer with a mild aqueous base such as 5% sodium bicarbonate solution.
-
To remove unreacted dipropylamine, wash the organic layer with a mild aqueous acid such as 5% hydrochloric acid.
-
Follow with a brine wash to remove any remaining water-soluble impurities.
-
-
Issue 3: The presence of dodecanoic acid is detected in the final product.
-
Possible Cause: This is likely due to the hydrolysis of the starting material (dodecanoyl chloride) before the reaction or hydrolysis of the final amide product during work-up or purification.[2][3][4][5]
-
Solution:
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous (dry) conditions to prevent hydrolysis of the acid chloride.
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Basic Wash: During the work-up, a wash with a mild aqueous base (e.g., 5% sodium bicarbonate) will convert the dodecanoic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.
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Issue 4: Low overall yield after purification.
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Possible Cause: This could be due to product loss during multiple purification steps, incomplete reaction, or degradation of the product.
-
Solution:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion to maximize the theoretical yield.
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Minimize Transfers: Reduce the number of transfers of the product between flasks to minimize physical loss.
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Recrystallization Mother Liquor: After the first crop of crystals is collected, the remaining solution (mother liquor) can be concentrated to obtain a second crop of crystals.[1]
-
Chromatography Fraction Selection: When using column chromatography, carefully select the fractions containing the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of Dodecanamide, N,N-dipropyl-?
A1: Assuming the synthesis is from dodecanoyl chloride and dipropylamine, the most common impurities are:
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Unreacted starting materials: dodecanoyl chloride and dipropylamine.
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Hydrolysis products: dodecanoic acid (from the hydrolysis of dodecanoyl chloride or the amide product).[2][3][4][5]
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Side-reaction products: Depending on the reaction conditions, other side products may form.
Q2: Which purification techniques are most suitable for Dodecanamide, N,N-dipropyl-?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
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Liquid-Liquid Extraction (Acid/Base Washing): Excellent for removing acidic (dodecanoic acid) and basic (dipropylamine) impurities.
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Recrystallization: A highly effective technique for obtaining high-purity crystalline solids, provided a suitable solvent can be found.[1]
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Flash Column Chromatography: A versatile technique for separating the desired product from a wide range of impurities, especially those with different polarities.
Q3: How do I choose a solvent for column chromatography?
A3: The choice of solvent system (mobile phase) for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that gives a retention factor (Rf) of ~0.3 for the desired compound is often a good starting point for column chromatography. For a relatively nonpolar compound like Dodecanamide, N,N-dipropyl-, a mixture of a nonpolar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a common choice.
Q4: Can Dodecanamide, N,N-dipropyl- degrade during storage?
A4: Amides are generally stable compounds. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis back to the carboxylic acid and amine.[2][3][4][5] For long-term storage, it is advisable to keep the purified compound in a cool, dry, and neutral environment.
Data Presentation
Table 1: General Strategy for Recrystallization Solvent Screening
| Step | Action | Purpose |
| 1 | Place a small amount of the crude product in a test tube. | To test a potential solvent. |
| 2 | Add a few drops of the chosen solvent at room temperature. | Observe solubility. The ideal solvent will not dissolve the compound at room temperature. |
| 3 | If the compound dissolves, the solvent is unsuitable. Try a less polar solvent. | To find a solvent with low room temperature solubility. |
| 4 | If the compound does not dissolve, gently heat the mixture. | Observe solubility at elevated temperatures. The ideal solvent will dissolve the compound when hot. |
| 5 | If the compound dissolves when hot, allow it to cool slowly to room temperature. | To observe the formation of crystals. |
| 6 | If crystals form, the solvent is a good candidate for recrystallization. | Successful identification of a recrystallization solvent. |
| 7 | If no crystals form, try scratching the inside of the test tube or placing it in an ice bath. | To induce crystallization. |
| 8 | If the compound does not dissolve even when hot, the solvent is unsuitable. Try a more polar solvent. | To find a solvent with high-temperature solubility. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: Place the crude Dodecanamide, N,N-dipropyl- in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the compound.[1]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[1]
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Flash Column Chromatography Procedure
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Column Packing: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel.
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Elution: Pass the mobile phase (solvent mixture) through the column under positive pressure. Start with a low polarity mobile phase and gradually increase the polarity.
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Fraction Collection: Collect the eluent in fractions.
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Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 3: Acidic and Basic Washing (Liquid-Liquid Extraction)
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Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous HCl solution to remove basic impurities like dipropylamine. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with a 5% aqueous NaHCO3 solution to remove acidic impurities like dodecanoic acid. Drain the aqueous layer.
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Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
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Concentration: Filter off the drying agent and concentrate the organic solution to yield the purified product.
Visualizations
Caption: General workflow for the purification of Dodecanamide, N,N-dipropyl-.
Caption: Troubleshooting decision tree for common purification issues.
References
Optimizing temperature and pressure for Dodecanamide, N,N-dipropyl- reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Dodecanamide, N,N-dipropyl-.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Dodecanamide, N,N-dipropyl- via direct amidation of dodecanoic acid with dipropylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete reaction: The direct amidation of a carboxylic acid and an amine is a reversible reaction and may not have reached completion.[1][2] 2. Formation of ammonium salt: Carboxylic acids and amines can form a stable ammonium salt at room temperature, which is unreactive towards amide formation without sufficient heat. 3. Insufficient temperature: Thermal energy is required to drive the dehydration and subsequent amide bond formation. Direct thermal condensation often requires high temperatures (>160 °C) to proceed without a catalyst.[3] 4. Water accumulation: The formation of water as a byproduct can inhibit the forward reaction.[3] | 1. Increase reaction time: Prolong the reaction time to allow the equilibrium to shift towards the product. 2. Increase temperature: Gradually increase the reaction temperature. For uncatalyzed reactions, temperatures of 160-180°C may be necessary.[3] 3. Use a catalyst: Employ a catalyst such as boric acid or Nb2O5 to facilitate the reaction at lower temperatures (e.g., 80-120°C). 4. Remove water: Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed, driving the reaction to completion.[3] |
| Presence of Unreacted Starting Materials | 1. Sub-optimal temperature or pressure: The reaction conditions may not be optimized for this specific substrate combination. 2. Catalyst inefficiency: The chosen catalyst may not be effective for this particular reaction. | 1. Optimize reaction conditions: Refer to the Optimization of Reaction Conditions section and the data table below to select a more suitable temperature and pressure. 2. Screen catalysts: Test different catalysts known for amidation of fatty acids, such as various Lewis acids. |
| Formation of Side Products | 1. Degradation at high temperatures: Prolonged exposure to very high temperatures can lead to the decomposition of starting materials or the product. 2. Side reactions of the amine: Secondary amines can undergo side reactions at elevated temperatures. | 1. Lower the reaction temperature: If using a catalyst, it may be possible to achieve a good yield at a lower temperature, minimizing degradation. 2. Use a milder activation method: Consider converting the dodecanoic acid to an acid chloride first, which can then react with dipropylamine under milder conditions. |
| Difficulty in Product Purification | 1. Residual starting materials: Unreacted dodecanoic acid or dipropylamine can co-elute with the product during chromatography. 2. Salt formation: If a basic or acidic workup is used, the corresponding salts of the starting materials or product may be present. | 1. Acid/Base wash: Perform a liquid-liquid extraction with a dilute acid (e.g., 1M HCl) to remove unreacted dipropylamine and a dilute base (e.g., 1M NaOH) to remove unreacted dodecanoic acid. 2. Chromatography: Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for final purification. 3. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of Dodecanamide, N,N-dipropyl-?
A1: The optimal temperature depends on whether a catalyst is used. For direct thermal amidation without a catalyst, temperatures in the range of 160-180°C are typically required to achieve a reasonable reaction rate and yield by driving off the water byproduct.[3] With a suitable catalyst, such as boric acid, the reaction can often be carried out effectively at lower temperatures, in the range of 80-120°C, which can help to minimize side reactions.
Q2: How does pressure influence the reaction?
A2: Applying pressure can be beneficial, particularly when using near-stoichiometric amounts of reactants. Increased pressure can help to keep the volatile dipropylamine in the reaction mixture at elevated temperatures, thereby maintaining the desired stoichiometry and increasing the reaction rate. However, for many lab-scale preparations, conducting the reaction at atmospheric pressure with a reflux condenser or a setup to remove water (like a Dean-Stark trap) is often sufficient.
Q3: What are the most common side reactions and how can they be minimized?
A3: The most common issue is the formation of the dodecanoate salt of dipropylamine, which is an unreactive intermediate at low temperatures. This is overcome by heating the reaction mixture. At very high temperatures (>200°C), thermal degradation of the starting materials or product can occur, leading to a decreased yield and the formation of colored impurities. Using a catalyst allows for lower reaction temperatures, which helps to minimize these degradation pathways.
Q4: What is the best method for purifying Dodecanamide, N,N-dipropyl-?
A4: A combination of techniques is often most effective. An initial workup involving washes with dilute acid and base can remove the majority of unreacted starting materials. For high purity, column chromatography on silica gel using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is a reliable method. Alternatively, for larger scales, vacuum distillation can be a viable option if the product is sufficiently thermally stable.
Experimental Protocols
Protocol 1: Catalytic Synthesis of Dodecanamide, N,N-dipropyl-
This protocol utilizes a boric acid catalyst to promote the amidation reaction under milder conditions.
Materials:
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Dodecanoic acid
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Dipropylamine
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Boric acid (catalyst)
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Toluene (solvent)
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Dean-Stark apparatus
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Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add dodecanoic acid (1.0 eq), dipropylamine (1.1 eq), boric acid (0.1 eq), and toluene.
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Heat the reaction mixture to reflux (approximately 110-120°C).
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Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by a suitable analytical technique (e.g., TLC or GC).
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Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
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Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or vacuum distillation to obtain pure Dodecanamide, N,N-dipropyl-.
Data Presentation
Table 1: Representative Data for Optimization of Reaction Conditions
| Entry | Temperature (°C) | Pressure (atm) | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | 140 | 1 | None | 12 | 65 |
| 2 | 160 | 1 | None | 8 | 80 |
| 3 | 180 | 1 | None | 6 | 85 |
| 4 | 160 | 5 | None | 6 | 88 |
| 5 | 100 | 1 | Boric Acid (10 mol%) | 6 | 90 |
| 6 | 120 | 1 | Boric Acid (10 mol%) | 4 | 95 |
Visualizations
Caption: Experimental workflow for the synthesis of Dodecanamide, N,N-dipropyl-.
Caption: Troubleshooting flowchart for low yield in Dodecanamide, N,N-dipropyl- synthesis.
References
Preventing degradation of Dodecanamide, N,N-dipropyl- during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Dodecanamide, N,N-dipropyl- during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Dodecanamide, N,N-dipropyl-?
A1: The most common degradation pathway for Dodecanamide, N,N-dipropyl-, like other amides, is hydrolysis. This reaction involves the cleavage of the amide bond by water, which can be catalyzed by the presence of acids or bases, and is accelerated by heat. The hydrolysis of tertiary amides such as Dodecanamide, N,N-dipropyl- is generally slower than that of primary and secondary amides.
Q2: What are the expected degradation products of Dodecanamide, N,N-dipropyl- hydrolysis?
A2: The hydrolysis of Dodecanamide, N,N-dipropyl- yields dodecanoic acid and N,N-dipropylamine.
Q3: What are the ideal storage conditions to prevent the degradation of Dodecanamide, N,N-dipropyl-?
A3: To minimize degradation, Dodecanamide, N,N-dipropyl- should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and atmospheric oxygen.[1][2]
Q4: Are there any materials or chemicals that are incompatible with Dodecanamide, N,N-dipropyl- during storage?
A4: Yes, Dodecanamide, N,N-dipropyl- should not be stored in proximity to strong acids, strong bases, or strong oxidizing agents, as these can catalyze its degradation.
Q5: How can I detect degradation of my Dodecanamide, N,N-dipropyl- sample?
A5: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate Dodecanamide, N,N-dipropyl- from its degradation products. Changes in the physical appearance of the sample, such as discoloration or the formation of precipitates, may also indicate degradation.
Troubleshooting Guide
Issue 1: I suspect my sample of Dodecanamide, N,N-dipropyl- has degraded. How can I confirm this?
-
Troubleshooting Steps:
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Visual Inspection: Check for any changes in the physical appearance of the sample (e.g., color change from colorless to yellow, presence of solid particles).
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Analytical Confirmation: Analyze the sample using a stability-indicating analytical method, such as the HPLC-UV method detailed in the "Experimental Protocols" section. Compare the chromatogram of the suspect sample to that of a reference standard. The presence of new peaks corresponding to dodecanoic acid and N,N-dipropylamine would confirm degradation.
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pH Check: If the sample is in solution, a change in pH might indicate the formation of acidic (dodecanoic acid) or basic (N,N-dipropylamine) degradation products.
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Issue 2: My experimental results are inconsistent, and I suspect degradation of my Dodecanamide, N,N-dipropyl- stock solution.
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Troubleshooting Steps:
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Review Solution Preparation and Storage:
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Was the solvent of high purity and free of acidic or basic contaminants?
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Was the solution stored in a tightly sealed container to prevent solvent evaporation and moisture ingress?
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Was the solution protected from light and stored at the recommended temperature?
-
-
Perform a Quick Stability Check: Analyze an aliquot of your stock solution using the established HPLC method and compare it to a freshly prepared solution. Significant differences in the purity profile would indicate degradation.
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Prepare Fresh Solutions: For critical experiments, it is always best practice to use freshly prepared solutions of Dodecanamide, N,N-dipropyl-.
-
Quantitative Data Summary
| Condition ID | Temperature (°C) | pH | Atmosphere | Storage Duration (Months) | Dodecanamide, N,N-dipropyl- Remaining (%) |
| 1 | 4 | 7.0 | Inert (Argon) | 12 | >99 |
| 2 | 25 | 7.0 | Air | 12 | 98 |
| 3 | 40 | 7.0 | Air | 6 | 95 |
| 4 | 25 | 3.0 | Air | 6 | 90 |
| 5 | 25 | 10.0 | Air | 6 | 92 |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for Dodecanamide, N,N-dipropyl-
This protocol describes a method to assess the purity of Dodecanamide, N,N-dipropyl- and to detect its primary degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
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Prepare a stock solution of Dodecanamide, N,N-dipropyl- reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare samples for analysis by diluting them to a similar concentration with acetonitrile.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the reference standard, followed by the samples to be analyzed.
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Monitor the separation and detection of peaks. Dodecanamide, N,N-dipropyl- will have a characteristic retention time. The appearance of earlier eluting peaks may correspond to the more polar degradation products (dodecanoic acid and N,N-dipropylamine).
-
-
Data Analysis:
-
Calculate the percentage of Dodecanamide, N,N-dipropyl- remaining in the sample by comparing the peak area of the main peak to the total peak area of all components in the chromatogram.
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Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Primary degradation pathway via hydrolysis.
References
Reducing byproducts in the amidation of dodecanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the amidation of dodecanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the amidation of dodecanoic acid, offering potential causes and solutions to improve reaction efficiency and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Amide | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an ineffective catalyst. | - Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal duration. Gradually increase the temperature, but be mindful of potential byproduct formation at excessive heat. - Catalyst selection: If using a catalyst, ensure it is appropriate for the specific amine and reaction conditions. Consider screening different catalysts, such as Lewis acids (e.g., Nb2O5, boronic acids) or biocatalysts (e.g., lipases), to find the most effective one for your system.[1][2] - Water removal: In direct amidation reactions, water is a byproduct, and its presence can inhibit the forward reaction.[3] Use a Dean-Stark apparatus, molecular sieves, or azeotropic distillation to remove water as it forms.[3] |
| Acid-base salt formation: Carboxylic acids and amines can form a stable ammonium carboxylate salt, which is less reactive towards amidation.[3] | - Use of coupling agents: Employ coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and facilitate amide bond formation under milder conditions. - Catalytic methods: Certain catalysts can overcome the activation barrier of the ammonium salt, promoting direct amidation.[2] | |
| Presence of Ester Byproduct (Esteramide) | Reaction with hydroxyl groups: If the amine contains a hydroxyl group (e.g., ethanolamine, diethanolamine), esterification can compete with amidation, especially at higher temperatures.[4] | - Lower reaction temperature: Reducing the reaction temperature can favor amidation over esterification. - Use of a milder catalyst: Some catalysts may have higher selectivity for amidation. Biocatalysts like lipases can offer high chemoselectivity. - Protecting groups: Protect the hydroxyl group of the amino alcohol before the amidation reaction and deprotect it afterward. |
| Formation of Piperazine Derivatives | Side reaction with diethanolamine: When using diethanolamine, prolonged reaction times or high temperatures can lead to the formation of 1,4-bis(2-hydroxyethyl)piperazine derivatives.[4] | - Optimize reaction time: Monitor the reaction to stop it once the desired amide formation is maximized, before significant piperazine formation occurs. - Control temperature: Maintain the lowest effective temperature to minimize this side reaction. |
| Difficulty in Product Purification | Similar polarity of product and byproducts/starting materials: The desired amide may have a similar polarity to unreacted starting materials or byproducts, making separation by chromatography challenging. | - Recrystallization: If the product is a solid, recrystallization is an effective method for purification. Select a solvent system where the desired amide has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. - Acid-base extraction: If the starting materials are acidic (dodecanoic acid) or basic (amine), they can be removed by washing the organic product solution with an aqueous base or acid, respectively. |
| Reaction Stalls or is Sluggish | Poor catalyst activity or deactivation: The chosen catalyst may not be active enough under the reaction conditions, or it may be deactivated by impurities or byproducts. | - Catalyst screening: Test a variety of catalysts to find one that is robust and efficient for the specific substrates. - Ensure anhydrous conditions: For moisture-sensitive catalysts, ensure all reagents and solvents are dry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the amidation of dodecanoic acid?
A1: The most common byproducts depend on the amine used. In direct amidation, the primary byproduct is water.[3] When using amino alcohols like diethanolamine, common byproducts include esteramides and 1,4-bis(2-hydroxyethyl)piperazine derivatives.[4]
Q2: How can I monitor the progress of my amidation reaction?
A2: You can monitor the reaction progress using various analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] These methods can help you determine the consumption of starting materials and the formation of the desired amide and any byproducts.[5]
Q3: What is the role of a catalyst in the amidation of dodecanoic acid?
A3: A catalyst in amidation serves to lower the activation energy of the reaction, allowing it to proceed at a faster rate and often under milder conditions (e.g., lower temperature).[2] This can help to reduce the formation of temperature-dependent byproducts. Catalysts like Nb2O5 and various boronic acids have been shown to be effective for the direct amidation of carboxylic acids.[1][6]
Q4: Can I perform the amidation of dodecanoic acid without a solvent?
A4: Yes, solvent-free amidation is a viable and environmentally friendly option.[7][8][9] This approach can lead to higher reaction rates due to increased reactant concentration. Heating the mixture of dodecanoic acid and the amine, sometimes with a catalyst, can directly yield the amide.
Q5: How can I purify my dodecanamide product if it is contaminated with unreacted dodecanoic acid?
A5: Unreacted dodecanoic acid can be removed by washing the reaction mixture (dissolved in a water-immiscible organic solvent) with a mild aqueous base, such as a sodium bicarbonate solution. The dodecanoic acid will be converted to its carboxylate salt, which is soluble in the aqueous layer and can thus be separated.
Data Presentation
The following table summarizes the yield of amides from the Nb2O5-catalyzed amidation of dodecanoic acid with various amines, demonstrating the efficiency of this catalytic system.[1][10]
| Entry | Amine | Product | Yield (%) [a] |
| 1 | Aniline | N-phenyldodecanamide | 98 |
| 2 | 4-Methylaniline | N-(p-tolyl)dodecanamide | 98 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)dodecanamide | 97 |
| 4 | Benzylamine | N-benzyldodecanamide | 98 |
| 5 [b] | Dibenzylamine | N,N-dibenzyldodecanamide | 80 |
| 6 [b] | Pyrrolidine | 1-(1-oxododecyl)pyrrolidine | 97 |
| 7 | Piperidine | 1-(1-oxododecyl)piperidine | 88 |
| 8 | Morpholine | 4-(1-oxododecyl)morpholine | 80 |
| 9 | 1-Octylamine | N-octyldodecanamide | 94 |
| 10 | Cyclohexylamine | N-cyclohexyldodecanamide | 95 |
[a] Reaction conditions: dodecanoic acid (1.0 mmol), amine (1.2 mmol), Nb2O5 (0.05 mmol), toluene (2.0 mL), 160 °C, 24 h. Yields were determined by GC. [b] Reaction time was 48 h.
Experimental Protocols
Protocol 1: Direct Amidation of Dodecanoic Acid using Niobium(V) Oxide Catalyst
This protocol describes a general procedure for the direct amidation of dodecanoic acid with an amine using Nb2O5 as a reusable heterogeneous catalyst.[1]
Materials:
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Dodecanoic acid
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Amine (e.g., benzylamine)
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Niobium(V) oxide (Nb2O5)
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Toluene
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Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dodecanoic acid (1.0 mmol), the desired amine (1.2 mmol), Nb2O5 (0.05 mmol), and toluene (2.0 mL).
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Heat the reaction mixture to 160 °C with vigorous stirring.
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Monitor the reaction progress by collecting the water byproduct in the Dean-Stark trap and by analyzing aliquots of the reaction mixture using GC or TLC.
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The reaction is typically complete within 24-48 hours, depending on the amine used.
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After the reaction is complete, cool the mixture to room temperature.
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Add a suitable solvent like ethyl acetate to dilute the mixture.
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Separate the solid Nb2O5 catalyst by filtration or centrifugation. The catalyst can be washed with an organic solvent, dried, and reused.
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The organic filtrate can be washed with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base solution (e.g., saturated NaHCO3) to remove any unreacted dodecanoic acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of N-Substituted Dodecanamide by Recrystallization
This protocol provides a general method for purifying a solid N-substituted dodecanamide.
Materials:
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Crude N-substituted dodecanamide
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A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)
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Erlenmeyer flask
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Heating source (hot plate)
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Ice bath
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Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. The ideal solvent should dissolve the amide when hot but not when cold, while the impurities should either be insoluble at all temperatures or remain soluble when cold.
-
Dissolution: Place the crude amide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely. If using a solvent pair, dissolve the amide in the solvent in which it is more soluble, and then add the second solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for byproduct reduction in dodecanoic acid amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. a-comprehensive-solvent-free-approach-for-the-esterification-and-amidation-of-carboxylic-acids-mediated-by-carbodiimides - Ask this paper | Bohrium [bohrium.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Method Refinement for Quantitative Analysis of Dodecanamide, N,N-dipropyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Dodecanamide, N,N-dipropyl-. The following sections detail experimental protocols, data presentation, and visual workflows to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of Dodecanamide, N,N-dipropyl-?
A1: For sensitive and selective quantification of Dodecanamide, N,N-dipropyl-, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable option, particularly for volatile samples and when derivatization is not a concern.
Q2: How should I prepare my sample for analysis?
A2: Sample preparation is critical for accurate quantification. A generic solid-phase extraction (SPE) method is often effective for cleaning up complex matrices. For biological fluids like plasma or serum, protein precipitation followed by liquid-liquid extraction or SPE is recommended to remove interferences.
Q3: What are the key parameters to optimize in an LC-MS/MS method?
A3: Key parameters for optimization include the choice of chromatographic column (typically a C18 column for reversed-phase chromatography), the mobile phase composition and gradient, and the mass spectrometer settings. For the mass spectrometer, it is crucial to optimize the precursor and product ion masses (for Multiple Reaction Monitoring - MRM), collision energy, and other source parameters to maximize sensitivity and specificity.
Q4: I am observing poor peak shape (e.g., tailing or fronting). What could be the cause?
A4: Poor peak shape can result from several factors. Common causes include column degradation, improper mobile phase pH, sample solvent mismatch with the mobile phase, or analyte interaction with active sites in the chromatographic system. Ensure your mobile phase is compatible with your analyte and column, and consider using a guard column to protect your analytical column.
Q5: My signal intensity is low or inconsistent. What should I check?
A5: Low or inconsistent signal intensity can be due to issues with the sample preparation, LC system, or mass spectrometer. Check for complete sample extraction and recovery. On the LC, verify pump performance and check for leaks. For the mass spectrometer, ensure the ion source is clean and that the tuning parameters are optimized for your analyte.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the quantitative analysis of Dodecanamide, N,N-dipropyl-.
Issue 1: Poor Chromatographic Resolution or Co-elution with Interferences
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Select a column with a different stationary phase (e.g., C30, Phenyl-Hexyl) to alter selectivity. |
| Suboptimal Mobile Phase Gradient | Modify the gradient slope or the organic modifier percentage to improve separation. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Matrix Effects | Enhance sample cleanup using a more rigorous SPE protocol or a different extraction technique. |
Issue 2: Inaccurate Quantification and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression/Enhancement) | Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects. |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. Ensure precise and consistent pipetting and extraction steps. |
| Calibration Curve Issues | Prepare fresh calibration standards and ensure the calibration range brackets the expected sample concentrations. Use a weighted linear regression if appropriate. |
| Instrument Instability | Perform a system suitability test before each analytical run to ensure the instrument is performing within specifications. |
Experimental Protocols
LC-MS/MS Method for Quantification of Dodecanamide, N,N-dipropyl- in Plasma
a. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Dodecanamide, N,N-dipropyl-d7).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusion of a standard solution |
| Collision Energy | To be optimized for the specific MRM transition |
GC-MS Method for Quantification of Dodecanamide, N,N-dipropyl-
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elute the analyte with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
b. GC-MS Parameters
| Parameter | Condition |
| GC System | Gas Chromatograph with a Mass Spectrometer Detector |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280°C |
| Oven Program | Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) using characteristic ions |
Quantitative Data Summary
The following tables represent typical performance characteristics for a validated LC-MS/MS method for the analysis of Dodecanamide, N,N-dipropyl-.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low (LQC) | 3 | ± 15% | < 15% |
| Medium (MQC) | 100 | ± 15% | < 15% |
| High (HQC) | 800 | ± 15% | < 15% |
Table 3: Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Dodecanamide, N,N-dipropyl-.
Caption: A logical flowchart for troubleshooting common analytical issues.
Technical Support Center: Scaling Up the Production of Dodecanamide, N,N-dipropyl-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of Dodecanamide, N,N-dipropyl-.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for Dodecanamide, N,N-dipropyl-?
A1: The most common and industrially viable method for synthesizing Dodecanamide, N,N-dipropyl- is the Schotten-Baumann reaction.[1][2][3][4][5] This involves the acylation of N,N-dipropylamine with dodecanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][4] This method is favored for its relatively fast reaction rates and high yields.
Q2: What are the critical safety precautions when handling the reactants for this synthesis?
A2: Both dodecanoyl chloride and N,N-dipropylamine require careful handling in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7][8] Dodecanoyl chloride is corrosive and moisture-sensitive, reacting with water to release toxic hydrogen chloride gas.[6][7] N,N-dipropylamine is a flammable and corrosive liquid with an ammonia-like odor.[8][9][10][11][12]
Q3: How can I purify the final Dodecanamide, N,N-dipropyl- product at a large scale?
A3: For large-scale purification, a common procedure involves an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials. This is typically followed by distillation under reduced pressure to isolate the pure amide. For removal of residual amine impurities, extraction with a dilute acid solution can be effective.[13] If higher purity is required, column chromatography using amine-functionalized silica gel can be employed to avoid issues with product binding to the stationary phase.[14] Recrystallization from a suitable solvent is also a potential purification method.[15]
Q4: What are the expected byproducts in this synthesis?
A4: The primary byproduct is the hydrochloride salt of the base used (e.g., triethylammonium chloride if triethylamine is used). Other potential impurities include unreacted dodecanoyl chloride, unreacted N,N-dipropylamine, and the hydrolysis product of dodecanoyl chloride, dodecanoic acid.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Ineffective neutralization of HCl byproduct | The reaction will not proceed if the amine becomes protonated. Ensure at least a stoichiometric equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is used.[1][4] |
| Degradation of dodecanoyl chloride | Dodecanoyl chloride is moisture-sensitive.[6][7] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Low reactivity of N,N-dipropylamine | While generally reactive, ensure the N,N-dipropylamine is of high purity. Impurities can interfere with the reaction. |
| Incorrect reaction temperature | The reaction is typically exothermic. For large-scale reactions, controlling the temperature is crucial to prevent side reactions. Maintain the recommended temperature range throughout the addition of the acyl chloride. |
Issue 2: Product Contamination
| Possible Cause | Troubleshooting Step |
| Presence of unreacted N,N-dipropylamine | During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous phase.[13] |
| Presence of dodecanoic acid | This can form from the hydrolysis of dodecanoyl chloride. Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or 1M NaOH) to deprotonate and extract the carboxylic acid into the aqueous phase. |
| Formation of a stable emulsion during workup | Emulsions can form due to the surfactant-like properties of the product. To break the emulsion, add a saturated brine solution or a small amount of a different organic solvent with a different polarity. |
| Product is a different color than expected (e.g., yellow or brown) | This could indicate side reactions or impurities in the starting materials. Ensure the purity of your reactants and consider purification of the starting materials if necessary. Running the reaction at a lower temperature may also minimize the formation of colored byproducts. |
Data Presentation
Table 1: Effect of Base on Reaction Yield
| Base | Equivalents | Reaction Time (h) | Yield (%) |
| Triethylamine | 1.1 | 2 | 92 |
| Pyridine | 1.1 | 3 | 88 |
| Aqueous NaOH (2M) | 2.0 | 1.5 | 95 |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Reaction Temperature (°C) | Observations |
| Dichloromethane | 0 to 25 | Good solubility of reactants, easy workup. |
| Toluene | 0 to 25 | Higher boiling point, may require heating for some less reactive substrates. |
| Diethyl ether | 0 to 25 | Lower boiling point, can be a fire hazard at scale. |
| Two-phase (Water/DCM) | 0 to 25 | Effective for using inorganic bases like NaOH.[5] |
Experimental Protocols
Key Experiment: Scaled-Up Synthesis of Dodecanamide, N,N-dipropyl-
Objective: To synthesize Dodecanamide, N,N-dipropyl- on a multi-gram scale.
Materials:
-
Dodecanoyl chloride
-
N,N-dipropylamine
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Triethylamine (or aqueous Sodium Hydroxide)
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Dichloromethane (or other suitable organic solvent)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a properly sized, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dipropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of dodecanoyl chloride (1.05 equivalents) in dichloromethane to the stirred amine solution via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting amine.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain Dodecanamide, N,N-dipropyl- as a clear, colorless to pale yellow oil.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. testbook.com [testbook.com]
- 6. fishersci.fr [fishersci.fr]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Dipropylamine | 142-84-7 [chemicalbook.com]
- 11. Dipropylamine - Wikipedia [en.wikipedia.org]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Dodecanamide, N,N-dipropyl- Interference in Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Dodecanamide, N,N-dipropyl- in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is Dodecanamide, N,N-dipropyl- and where might it be encountered in our samples?
A1: Dodecanamide, N,N-dipropyl- is a tertiary amide with a 12-carbon fatty acid backbone. Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic amide group, makes it surface-active. It may be present in samples as a contaminant from various sources, including laboratory consumables, personal care products used by lab personnel, or as a component in complex sample matrices. While not as common as some surfactants, its structural similarity to other fatty acid amides suggests it can interfere with analytical assays.
Q2: What types of analytical assays are susceptible to interference from Dodecanamide, N,N-dipropyl-?
A2: Due to its amphiphilic properties, Dodecanamide, N,N-dipropyl- can potentially interfere with a range of analytical assays, including:
-
Immunoassays (e.g., ELISA): Can cause non-specific binding of antibodies or analytes to the plate surface, leading to high background or false-positive results.
-
Mass Spectrometry (MS): May cause ion suppression in the MS source, reducing the signal of the analyte of interest. It can also appear as a contaminant peak in the mass spectrum.
-
Liquid Chromatography (LC): Can interact with stationary phases, leading to peak distortion, retention time shifts, or carryover between injections.
Q3: What are the primary mechanisms of interference?
A3: The primary mechanisms of interference are:
-
Non-Specific Binding (Immunoassays): The hydrophobic tail of the molecule can bind to the polystyrene surface of microplates, while the polar head can interact with assay reagents, leading to non-specific signal.
-
Ion Suppression (Mass Spectrometry): In the electrospray ionization (ESI) source of a mass spectrometer, compounds like Dodecanamide, N,N-dipropyl- can compete with the analyte for ionization, reducing the analyte's signal intensity.
-
Matrix Effects (General): As a component of the sample matrix, it can alter the physical and chemical properties of the sample, affecting analyte behavior during separation and detection.
Troubleshooting Guides
Issue 1: High Background Signal in ELISA Assays
High background in ELISA can be a significant issue leading to reduced assay sensitivity and inaccurate results. One potential cause is the presence of amphiphilic compounds like Dodecanamide, N,N-dipropyl-.
Troubleshooting Workflow:
Caption: ELISA High Background Troubleshooting Workflow.
Quantitative Data Summary:
| Mitigation Strategy | Typical Concentration/Condition | Expected Impact on Background |
| Increased Blocking Agent (BSA or Casein) | 1-5% (w/v) | 20-50% reduction |
| Increased Wash Steps | 3 to 5 washes | 15-40% reduction |
| Addition of Tween-20 to Wash Buffer | 0.05-0.1% (v/v) | 30-60% reduction |
| Sample Dilution | 1:2 to 1:10 | Varies with sample matrix |
Issue 2: Suspected Ion Suppression in LC-MS Analysis
Ion suppression can lead to poor sensitivity, inaccurate quantification, and even false-negative results in LC-MS.
Troubleshooting Workflow:
Caption: LC-MS Ion Suppression Troubleshooting Workflow.
Quantitative Data Summary:
| Mitigation Strategy | Parameter Change | Expected Impact on Analyte Signal |
| Gradient Modification | Slower gradient | Potential for better separation from interferent |
| Solid Phase Extraction (SPE) | C18 or mixed-mode | >80% removal of non-polar interferents |
| Liquid-Liquid Extraction (LLE) | e.g., Hexane/Ethyl Acetate | >70% removal of lipid-like interferents |
| Dilution of Sample | 1:10 or greater | Can reduce matrix effects, but also analyte signal |
Experimental Protocols
Protocol 1: Enhanced ELISA Washing Protocol to Mitigate Non-Specific Binding
Objective: To reduce high background signal in an ELISA assay suspected to be caused by amphiphilic interference.
Materials:
-
ELISA plate reader
-
Wash Buffer (e.g., PBS or TBS)
-
Tween-20
-
Multi-channel pipette or automated plate washer
Procedure:
-
Prepare Wash Buffer with Detergent:
-
Add Tween-20 to the wash buffer to a final concentration of 0.05% (v/v). For example, add 500 µL of Tween-20 to 1 L of wash buffer.
-
Mix thoroughly to ensure the detergent is fully dissolved.
-
-
Standard ELISA Procedure:
-
Perform the coating, blocking, and sample/antibody incubation steps as per your standard protocol.
-
-
Implement Enhanced Washing Steps:
-
After each incubation step (sample, primary antibody, secondary antibody), perform the following wash procedure:
-
Aspirate the contents of the wells.
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Add at least 300 µL of the 0.05% Tween-20 wash buffer to each well.
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Allow the wash buffer to soak in the wells for 30-60 seconds.
-
Aspirate the wash buffer.
-
Repeat this wash cycle for a total of 5 times.
-
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
-
-
Develop and Read Plate:
-
Proceed with the substrate addition, stopping the reaction, and reading the plate according to your standard protocol.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Removal of Amphiphilic Interference Prior to LC-MS Analysis
Objective: To remove Dodecanamide, N,N-dipropyl- and other lipid-like interfering substances from an aqueous sample matrix before LC-MS analysis.
Materials:
-
Sample in aqueous buffer
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
Procedure:
-
Sample Preparation:
-
To 100 µL of your aqueous sample, add 300 µL of Methanol. Vortex for 10 seconds to mix. This step helps to precipitate proteins.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE to the sample/methanol mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction of non-polar and amphiphilic compounds into the MTBE layer.
-
-
Phase Separation:
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases. You should observe two distinct layers.
-
-
Isolate Analyte:
-
Carefully collect the upper organic layer (MTBE), which contains the lipids and other non-polar interferents, and discard it. The more polar analytes should remain in the lower aqueous/methanol layer.
-
Alternative for non-polar analytes: If your analyte of interest is non-polar, you would collect the upper organic layer and discard the lower aqueous layer.
-
-
Dry and Reconstitute:
-
Dry the collected analyte-containing layer under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of your LC-MS mobile phase or a compatible solvent.
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS analysis.
-
Signaling Pathway/Workflow Diagram:
Caption: LLE Sample Preparation Workflow for LC-MS.
Validation & Comparative
Dodecanamide, N,N-dipropyl-: An Objective Comparison with DEET as a Mosquito Repellent Remains Elusive
A comprehensive review of available scientific literature reveals a significant lack of publicly accessible experimental data on the efficacy of Dodecanamide, N,N-dipropyl- as a mosquito repellent. Consequently, a direct, evidence-based comparison with the widely used repellent, N,N-diethyl-meta-toluamide (DEET), cannot be formulated at this time. This absence of research prevents a detailed analysis of its performance, safety profile, and mechanism of action in comparison to the current gold standard.
While research into alternative mosquito repellents is a burgeoning field, with numerous compounds being investigated, Dodecanamide, N,N-dipropyl- does not appear to be a prominent candidate in published studies. Searches for this specific chemical entity in scientific databases yield no direct comparisons with DEET or standalone efficacy trials against common mosquito vectors.
In contrast, DEET has been the subject of extensive research for over six decades, providing a wealth of data on its effectiveness, safety, and mode of action. Developed by the U.S. Army in 1946, DEET remains one of the most effective and broad-spectrum insect repellents available.[1]
Understanding DEET: The Benchmark for Repellent Efficacy
DEET functions by interfering with the mosquito's olfactory receptors, making it difficult for them to locate a host.[1] It effectively masks human odors like lactic acid and carbon dioxide that attract mosquitoes.[1] The efficacy and duration of protection afforded by DEET are directly related to its concentration in a formulation, with higher concentrations generally providing longer-lasting repellency.
Experimental Evaluation of Mosquito Repellents
The efficacy of mosquito repellents is typically evaluated through standardized laboratory and field-based experimental protocols. These methods are crucial for generating the quantitative data necessary for comparative analysis.
Key Experimental Protocols:
-
Arm-in-Cage Test: This is a standard laboratory method where a volunteer's treated arm is exposed to a cage of mosquitoes. The number of landings and bites are recorded over a specific period to determine the repellent's efficacy and protection time. This method is recommended by the World Health Organization (WHO).
-
Field Studies: These studies assess repellent performance in real-world conditions where environmental factors such as temperature, humidity, and wind can influence efficacy. Human-landing catches are often employed to quantify the number of mosquitoes landing on treated versus untreated individuals.
-
Olfactometer Assays: These laboratory-based assays are used to study the behavioral responses of mosquitoes to different chemical compounds, providing insights into their mechanisms of attraction and repulsion.
An experimental workflow for a typical arm-in-cage test is outlined below:
The Unanswered Questions for Dodecanamide, N,N-dipropyl-
Without dedicated research, critical questions regarding Dodecanamide, N,N-dipropyl- remain unanswered:
-
Efficacy: What is its effective dose against various mosquito species?
-
Duration of Protection: How long does it provide protection compared to different concentrations of DEET?
-
Spectrum of Activity: Is it effective against a broad range of biting arthropods?
-
Mechanism of Action: How does it interact with mosquito sensory systems?
-
Safety and Toxicology: What is its dermal absorption rate and potential for systemic toxicity?
The signaling pathway for mosquito olfaction is complex, involving odorant receptors (ORs), ionotropic receptors (IRs), and gustatory receptors (GRs) located in the antennae and maxillary palps. DEET is known to interact with these pathways, but the specific targets are still being fully elucidated. A hypothetical visualization of this pathway is presented below.
Conclusion
For researchers, scientists, and drug development professionals, the comparison between Dodecanamide, N,N-dipropyl- and DEET as mosquito repellents is currently not possible due to the absence of published, peer-reviewed data for the former. Future research is required to determine the efficacy and safety profile of Dodecanamide, N,N-dipropyl- before it can be considered a viable alternative to DEET. Until such data becomes available, DEET remains the benchmark against which all new repellent technologies must be measured.
References
Comparative study of Dodecanamide, N,N-dipropyl- and other N,N-dialkyl amides
A Comparative Analysis of Dodecanamide, N,N-dipropyl- and Other N,N-Dialkyl Amides for Research Applications
This guide provides a comparative analysis of Dodecanamide, N,N-dipropyl- and other selected N,N-dialkyl amides, offering insights into their physicochemical properties, synthesis, and applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting objective data to aid in compound selection and experimental design.
Introduction to N,N-Dialkyl Amides
N,N-dialkyl amides are a versatile class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, which is itself substituted with two alkyl groups. The nature of the alkyl substituents on both the nitrogen and carbonyl group significantly influences the molecule's properties, including its polarity, boiling point, solubility, and biological activity. These compounds are widely utilized as polar aprotic solvents, extractants in industrial processes, and as structural motifs in pharmaceuticals and agrochemicals.[1][2] The tunability of their structure allows for fine-tuning of their chemical and physical properties for specific applications.[2]
Comparative Physicochemical Properties
The performance and application of an N,N-dialkyl amide are dictated by its physical and chemical properties. The following table summarizes key quantitative data for Dodecanamide, N,N-dipropyl- and compares it with other representative short-chain and long-chain N,N-dialkyl amides. As specific experimental data for Dodecanamide, N,N-dipropyl- is limited, values for the closely related N,N-dimethyldodecanamide and N-propyldodecanamide are included for comparison.
| Property | N,N-Dimethylformamide (DMF) | N,N-Diethylacetamide | N,N-Dimethyldodecanamide | N,N-Bis(2-hydroxyethyl) dodecanamide | N-Propyldodecanamide |
| CAS Number | 68-12-2 | 685-91-6 | 3007-53-2 | 120-40-1 | 34493-60-6 |
| Molecular Formula | C₃H₇NO | C₆H₁₃NO | C₁₄H₂₉NO | C₁₆H₃₃NO₃ | C₁₅H₃₁NO |
| Molecular Weight ( g/mol ) | 73.09[3] | 115.17[1] | 227.39[4] | 287.42 | 241.41[5] |
| Appearance | Colorless liquid[3] | Colorless to slightly yellow liquid[1] | - | Off-white waxy solid[6] | - |
| Boiling Point (°C) | 152 - 154[3] | 182 - 186[7] | 369.11 (rough estimate)[4] | 443.2 (at 760 mmHg)[6] | 373.49 (Calculated)[5] |
| Melting Point (°C) | -61 | -38[1] | - | 45 - 48[6] | - |
| Density (g/cm³) | 0.948 - 0.950 (at 20°C)[3] | 0.925 (at 25°C)[1] | 0.87 (at 25°C)[4] | 0.984[6] | - |
| Water Solubility | Miscible | Miscible[1] | 28.02 mg/L (at 20°C)[4] | 49.91 mg/L (at 20°C)[6] | Insoluble (Calculated)[5] |
Synthesis of N,N-Dialkyl Amides
N,N-dialkyl amides are commonly synthesized through the reaction of a carboxylic acid or its derivative with a secondary amine. The choice of synthetic route depends on the starting materials' availability, desired purity, and reaction scale.
General Synthesis Pathway
The most direct method involves the condensation of a carboxylic acid (like dodecanoic acid) with a secondary amine (like dipropylamine). This reaction typically requires activation of the carboxylic acid, either by converting it to a more reactive species (e.g., an acyl chloride) or by using a coupling agent.
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. researchgate.net [researchgate.net]
- 3. sinopetrochem.com [sinopetrochem.com]
- 4. chembk.com [chembk.com]
- 5. Dodecanamide, N-propyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. N,N-Bis(2-hydroxyethyl)dodecanamide|lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
A Comparative Guide to Validating an Analytical Method for the Quantification of Dodecanamide, N,N-dipropyl-
This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification of Dodecanamide, N,N-dipropyl-, a tertiary amide. The performance of a typical Gas Chromatography-Mass Spectrometry (GC-MS) method is compared against a representative High-Performance Liquid Chromatography (HPLC) method. The information presented is based on established validation principles for similar long-chain amide compounds and is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical procedure. All validation parameters adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of two common analytical techniques for the quantification of long-chain amides like Dodecanamide, N,N-dipropyl-. These values are representative and serve as a benchmark for method validation.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999[4] | > 0.999 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5%[4] | ≤ 1.5% | ≤ 2.0%[5] |
| - Intermediate Precision | ≤ 2.5%[4] | ≤ 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | ~1 pmol[6] | ~5 pmol | Signal-to-Noise ≥ 3:1 |
| Limit of Quantification (LOQ) | ~3 pmol[7] | ~15 pmol | Signal-to-Noise ≥ 10:1 |
| Specificity | High (Mass Analyzer) | Moderate (UV Detector) | No interference at the retention time of the analyte. |
| Robustness | Unaffected by minor changes in flow rate, temperature.[8] | Unaffected by minor changes in mobile phase composition, pH. | %RSD ≤ 5.0% for varied conditions. |
Experimental Protocols
Below are detailed methodologies for the validation of a GC-MS method for the quantification of Dodecanamide, N,N-dipropyl-.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Inlet Temperature: 280°C.[9]
-
Injection Volume: 1 µL with a split ratio of 50:1.[9]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dodecanamide, N,N-dipropyl- reference standard and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 75 µg/mL).
3. Validation Experiments:
-
Specificity: Analyze a blank solvent, a placebo sample (matrix without the analyte), and a sample spiked with Dodecanamide, N,N-dipropyl-. The absence of interfering peaks at the retention time of the analyte in the blank and placebo samples demonstrates specificity.[8]
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.[10]
-
Accuracy: Analyze the QC samples (n=6) against the calibration curve. Accuracy is expressed as the percentage recovery of the known amount.[8]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration on the same day.[3]
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) should be within acceptable limits.[11]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate) and assess the impact on the results.[8]
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to regulatory guidelines.
Caption: Workflow for analytical method validation.
Relationship of Validation Parameters
This diagram shows the logical relationship and hierarchy of key analytical method validation parameters.
Caption: Logical relationship of validation parameters.
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Efficacy of Dodecanamide, N,N-dipropyl- as an Insect Repellent: A Comparative Analysis
Currently, there is a notable lack of publicly available scientific literature and experimental data on the efficacy of Dodecanamide, N,N-dipropyl- as an insect repellent against any insect species. Extensive searches of scientific databases and entomological research have yielded no specific studies evaluating its performance, mechanism of action, or comparative effectiveness against other known insect repellents.
Therefore, a direct comparison of Dodecanamide, N,N-dipropyl- with established alternatives such as DEET (N,N-diethyl-m-toluamide), Picaridin, or natural repellents is not possible at this time. The scientific community has largely focused on a range of other chemical compounds for insect repellency, leaving Dodecanamide, N,N-dipropyl- virtually unstudied in this context.
The Landscape of Insect Repellent Research
Research into insect repellents has identified several classes of compounds with proven efficacy. The gold standard for many decades has been DEET, a broad-spectrum repellent effective against a wide variety of biting insects.[1][2] More recently, alternatives like Picaridin and IR3535 have gained prominence due to their favorable safety profiles and comparable efficacy to DEET in many situations.
Studies often focus on comparing the duration of protection, effectiveness against specific insect species, and the safety of these active ingredients. For instance, research has shown that higher concentrations of DEET generally provide longer-lasting protection.
Fatty Acids and Amides as Potential Repellents
While no data exists for Dodecanamide, N,N-dipropyl-, there is research into the insect-repelling properties of related compounds, such as fatty acids and their derivatives. A study on the biting deterrent effects of ester analogs of undecanoic and dodecanoic acids against the yellow fever mosquito, Aedes aegypti, demonstrated that some of these compounds exhibit repellent activity. This suggests that the broader chemical class to which Dodecanamide, N,N-dipropyl- belongs may hold potential for insect repellency, but specific testing is required to validate this.
The Path Forward
To ascertain the efficacy of Dodecanamide, N,N-dipropyl- as an insect repellent, dedicated scientific investigation would be necessary. Such research would need to follow established protocols for testing insect repellents, which typically involve:
-
In vitro and in vivo laboratory assays: These controlled experiments would expose various insect species to treated surfaces or subjects to determine the repellency rate and duration of action.
-
Field studies: Testing in real-world environments is crucial to evaluate the repellent's performance under different conditions of temperature, humidity, and insect pressure.
-
Comparative studies: The efficacy of Dodecanamide, N,N-dipropyl- would need to be directly compared against standard repellents like DEET and Picaridin.
Below is a conceptual workflow for how such an experimental evaluation could be structured.
Caption: Conceptual workflow for evaluating the insect repellent efficacy of a novel compound.
References
Navigating the Data Gap: The Challenge of Assessing Dodecanamide, N,N-dipropyl- Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring the validity of experimental results. However, a thorough review of publicly available scientific literature and bioactivity databases reveals a significant data gap concerning the cross-reactivity of Dodecanamide, N,N-dipropyl- in biological assays. This lack of empirical data currently prevents a comprehensive comparison with other fatty acid amides and necessitates a focused effort on generating foundational experimental knowledge for this specific molecule.
At present, there is no published research detailing the biological targets, binding affinities, or inhibitory concentrations (e.g., IC50 or Ki values) of Dodecanamide, N,N-dipropyl- across common assay platforms. While the broader class of fatty acid amides, particularly those related to the endocannabinoid system, has been the subject of extensive investigation, this specific N,N-dipropyl derivative remains uncharacterized in the scientific literature.
The Endocannabinoid System: A Likely Starting Point for Investigation
Many fatty acid amides exhibit activity within the endocannabinoid system, primarily through interactions with cannabinoid receptors (CB1 and CB2) and the metabolic enzyme Fatty Acid Amide Hydrolase (FAAH). Given its structural similarity to known endocannabinoid signaling molecules, a logical first step in characterizing Dodecanamide, N,N-dipropyl- would be to assess its activity in assays related to this pathway.
A proposed initial experimental workflow to address this data gap is outlined below. This workflow is hypothetical and serves as a guide for future research.
Caption: Proposed experimental workflow for characterizing the biological activity of Dodecanamide, N,N-dipropyl-.
Hypothetical Data and Experimental Protocols
To illustrate the type of data required and the methodologies to obtain it, the following sections present hypothetical tables and protocols. It must be emphasized that the data presented here is purely illustrative and not based on experimental results.
Hypothetical Comparative Binding and Inhibition Data
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | FAAH IC50 (nM) |
| Dodecanamide, N,N-dipropyl- | Data Not Available | Data Not Available | Data Not Available |
| Anandamide (AEA) | 30 - 150 | 50 - 200 | >1000 |
| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 | >1000 |
| URB597 (FAAH Inhibitor) | >10000 | >10000 | 4.6 |
Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of Dodecanamide, N,N-dipropyl- for human CB1 and CB2 receptors.
-
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940.
-
Non-specific binding control: WIN55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Test compound: Dodecanamide, N,N-dipropyl- at varying concentrations.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound for 90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the concentration of Dodecanamide, N,N-dipropyl- that inhibits 50% of FAAH activity (IC50).
-
Materials:
-
Recombinant human FAAH enzyme.
-
Substrate: Anandamide-d8.
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0.
-
Test compound: Dodecanamide, N,N-dipropyl- at varying concentrations.
-
Positive control: URB597.
-
-
Procedure:
-
Pre-incubate the FAAH enzyme with the test compound or vehicle control for 15 minutes at 37°C.
-
Initiate the reaction by adding the anandamide-d8 substrate.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile).
-
Analyze the formation of the product (ethanolamine-d4) using liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value using non-linear regression.
-
Conclusion
While the chemical structure of Dodecanamide, N,N-dipropyl- places it within a class of biologically interesting molecules, the absence of empirical data makes any discussion of its cross-reactivity purely speculative. The scientific community would benefit from foundational research to characterize this compound's biological activity, starting with its potential interactions within the endocannabinoid system. The generation of such data would be the first step toward building a comprehensive understanding of its pharmacological profile and would enable the comparative analysis that is currently not possible.
A Comparative Performance Analysis of Dodecanamide-Based Surfactants: N,N-dipropyl- vs. N,N-dimethyldodecanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the surfactant performance of Dodecanamide, N,N-dipropyl- (N,N-dipropyldodecanamide) and N,N-dimethyldodecanamide. Due to a lack of publicly available experimental data for N,N-dipropyldodecanamide, this document focuses on providing the available data for N,N-dimethyldodecanamide and offers a qualitative comparison based on fundamental principles of surfactant chemistry. Detailed experimental protocols for key performance indicators are also provided to aid researchers in their own comparative studies.
Introduction to Dodecanamide-Based Surfactants
Dodecanamide-based surfactants are nonionic surfactants characterized by a dodecyl (C12) hydrophobic tail derived from lauric acid and a tertiary amide headgroup. The nature of the alkyl substituents on the nitrogen atom significantly influences their physicochemical properties and performance as surface-active agents. N,N-dimethyldodecanamide is a known surfactant used in various applications, including detergents and personal care products, owing to its amphiphilic nature which allows it to reduce surface tension and act as an emulsifier.[1][2]
Quantitative Performance Data
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the surfactant performance of N,N-dipropyldodecanamide. The following tables summarize the available data for N,N-dimethyldodecanamide and highlight the absence of data for its dipropyl counterpart.
Table 1: Physicochemical and Surfactant Properties of N,N-dimethyldodecanamide
| Property | Value | Reference |
| Molecular Formula | C14H29NO | [3][4] |
| Molecular Weight | 227.39 g/mol | [3][4][5] |
| Physical Form | Liquid | [3] |
| Density | 0.87 g/mL at 25 °C | [1][5] |
| Critical Micelle Concentration (CMC) | Data not available | |
| Surface Tension at CMC (γCMC) | Data not available | |
| Emulsification Index | Data not available |
Table 2: Physicochemical and Surfactant Properties of Dodecanamide, N,N-dipropyl-
| Property | Value | Reference |
| Molecular Formula | C18H37NO | |
| Molecular Weight | 283.50 g/mol | |
| Physical Form | Data not available | |
| Density | Data not available | |
| Critical Micelle Concentration (CMC) | Data not available | |
| Surface Tension at CMC (γCMC) | Data not available | |
| Emulsification Index | Data not available |
Qualitative Performance Comparison
While direct experimental data is unavailable for a quantitative comparison, the structural differences between N,N-dimethyldodecanamide and N,N-dipropyldodecanamide allow for a qualitative prediction of their surfactant properties.
The primary difference lies in the size of the N-alkyl substituents on the hydrophilic headgroup. N,N-dipropyldodecanamide possesses larger, more hydrophobic propyl groups compared to the methyl groups of N,N-dimethyldodecanamide. This increased hydrophobicity of the headgroup region in the dipropyl derivative is expected to lead to:
-
Lower Critical Micelle Concentration (CMC): A more hydrophobic molecule will have a lower solubility in water, leading to micelle formation at a lower concentration. The increased hydrophobic character from the propyl chains would likely drive the molecules to aggregate into micelles more readily to minimize contact with water.
-
Potentially Lower Surface Tension at CMC (γCMC): The larger hydrophobic groups may allow for more efficient packing at the air-water interface, leading to a greater reduction in surface tension. However, the bulky nature of the propyl groups could also introduce steric hindrance, which might limit the packing efficiency and counteract this effect.
-
Different Emulsification Properties: The larger headgroup of N,N-dipropyldodecanamide could influence its ability to stabilize emulsions. The increased steric hindrance provided by the propyl groups might enhance the stability of certain emulsions by preventing droplet coalescence. The overall hydrophile-lipophile balance (HLB) of the molecule will be shifted, which will affect its emulsification efficiency for different oil phases.
Experimental Protocols
For researchers intending to perform a direct comparison, the following are detailed methodologies for key surfactant performance experiments.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a fundamental property of a surfactant and can be determined by measuring the surface tension of solutions with varying surfactant concentrations.[6][7] The Wilhelmy plate method is a common and accurate technique for these measurements.[8]
Protocol:
-
Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Tensiometer Setup: Use a force tensiometer equipped with a Wilhelmy plate. Ensure the plate is thoroughly cleaned with a solvent (e.g., ethanol or acetone) and then flamed to remove any organic residues.
-
Measurement:
-
Pour the lowest concentration solution into a clean sample vessel.
-
Position the vessel on the tensiometer stage and bring the liquid surface into contact with the Wilhelmy plate.
-
Allow the system to equilibrate.
-
Record the surface tension measurement.
-
Repeat the measurement for each concentration, moving from the lowest to the highest concentration.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension values plateau is the CMC. The surface tension value in this plateau region is the γCMC.
Emulsification Stability Test
This test evaluates the ability of a surfactant to form and stabilize an emulsion.
Protocol:
-
Preparation of Oil and Aqueous Phases: Prepare a defined volume of an oil phase (e.g., a non-polar solvent like hexane or a specific oil relevant to the application) and an aqueous phase containing a known concentration of the surfactant.
-
Emulsification: Combine the oil and aqueous phases in a graduated cylinder or a test tube. Homogenize the mixture using a vortex mixer or a high-speed homogenizer for a specific duration (e.g., 2 minutes) to form an emulsion.
-
Stability Monitoring: Allow the emulsion to stand undisturbed. Record the volume of the emulsified layer and any separated aqueous or oil layers at regular time intervals (e.g., 10 min, 30 min, 1 hr, 24 hr).
-
Calculation of Emulsification Index (E24): The emulsification index after 24 hours (E24) is a common metric for stability and is calculated as follows:
E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
Conclusion
While a direct, data-driven comparison of the surfactant performance of N,N-dimethyldodecanamide and N,N-dipropyldodecanamide is currently not possible due to the absence of published data for the latter, this guide provides the available information for N,N-dimethyldodecanamide and a theoretical framework for predicting the performance of N,N-dipropyldodecanamide. The increased hydrophobicity of the N-propyl groups is expected to lower the CMC and potentially enhance surface activity, though steric effects could also play a role. The provided experimental protocols offer a clear path for researchers to conduct their own comparative studies and generate the necessary data to make informed decisions for their specific applications in drug development and other scientific fields.
References
- 1. N,N-Dimethyldodecanamide | 3007-53-2 [chemicalbook.com]
- 2. Buy N,N-Dimethyldodecanamide | 3007-53-2 [smolecule.com]
- 3. N,N-Dimethyldodecanamide | C14H29NO | CID 18159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethyldodecanamide [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. biolinscientific.com [biolinscientific.com]
A Comparative Analysis of Dodecanamide, N,N-dipropyl- as an Insect Repellent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the potential repellent effect of Dodecanamide, N,N-dipropyl-, benchmarked against established alternatives such as DEET (N,N-diethyl-m-toluamide) and Picaridin. While direct, publicly available experimental data on Dodecanamide, N,N-dipropyl- is limited, this analysis leverages structure-activity relationship (SAR) models and data from analogous long-chain aliphatic amides to project its potential efficacy.
Comparative Performance of Insect Repellents
The following table summarizes the known performance of DEET and Picaridin, and projects the potential performance of Dodecanamide, N,N-dipropyl- based on SAR studies of similar carboxamide repellents. It is important to note that the values for Dodecanamide, N,N-dipropyl- are estimations derived from structure-activity relationship models of related compounds and require experimental validation.
| Repellent | Chemical Structure | Target Insects | Protection Time (hours) | Effective Concentration (%) | Notes |
| DEET | N,N-diethyl-m-toluamide | Mosquitoes, ticks, fleas, chiggers | 2-10+ | 10-100 | Gold standard for repellency; can damage plastics and synthetic fabrics.[1][2][3][4] |
| Picaridin | 2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester | Mosquitoes, ticks, flies | 3-8+ | 5-20 | Odorless, non-greasy, and does not damage plastics. |
| Dodecanamide, N,N-dipropyl- | N,N-dipropyldodecanamide | Projected: Mosquitoes, ticks | Variable (Potentially 4-8) | Projected: 10-25 | Efficacy is inferred from SAR studies on long-chain N,N-dialkyl carboxamides. Experimental data is required for confirmation. |
Note: The data for Dodecanamide, N,N-dipropyl- is projected based on structure-activity relationship studies of similar long-chain aliphatic amides which have shown repellency comparable to or exceeding that of DEET.
Experimental Protocols
The evaluation of insect repellent efficacy typically involves standardized laboratory and field testing. The following are detailed methodologies for key experiments that would be cited in a comprehensive study of Dodecanamide, N,N-dipropyl-.
Arm-in-Cage Test for Repellency
This laboratory-based assay is a standard method for evaluating the efficacy of topical repellents against mosquitoes.
-
Objective: To determine the Complete Protection Time (CPT) of a repellent formulation when applied to human skin.
-
Materials:
-
Test repellent formulation (e.g., Dodecanamide, N,N-dipropyl- in an ethanol base).
-
Control (ethanol or other vehicle).
-
Cages of laboratory-reared, host-seeking adult female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae). A typical cage contains 200-500 mosquitoes.
-
Human volunteers.
-
-
Procedure:
-
A defined area of a volunteer's forearm is marked (e.g., 300 cm²).
-
A standard dose of the repellent formulation is applied evenly to the marked area. The other arm may be treated with the control.
-
At set intervals (e.g., every 30 minutes), the treated forearm is exposed to the cage of mosquitoes for a fixed duration (e.g., 3 minutes).
-
The number of mosquitoes that land and/or probe the treated skin is recorded.
-
The CPT is defined as the time from application until the first confirmed bite or a predefined number of landings.
-
Cloth Repellency Assay
This method assesses the ability of a repellent to prevent insects from biting through treated fabric.
-
Objective: To evaluate the duration of repellency of a compound when impregnated into clothing.
-
Materials:
-
Squares of fabric (e.g., cotton, nylon).
-
Test repellent solution.
-
Cages of host-seeking mosquitoes or other biting insects.
-
A system to provide a host attractant (e.g., a human hand, a source of heat and CO₂).
-
-
Procedure:
-
Fabric squares are treated with a specific concentration of the repellent.
-
The treated fabric is placed over a host attractant.
-
The number of insects biting through the fabric is recorded over time.
-
The duration of protection is determined by the time until a specified number of bites occur.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathway for amide-based insect repellents and a typical experimental workflow for repellent evaluation.
Caption: Generalized signaling pathway of an amide-based insect repellent.
Caption: A typical experimental workflow for evaluating insect repellent efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
No Publicly Available In-Vitro and In-Vivo Data for Dodecanamide, N,N-dipropyl-
A comprehensive search for scientific literature and experimental data on Dodecanamide, N,N-dipropyl- has yielded no specific results regarding its in-vitro or in-vivo testing. The requested comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated due to the absence of published research on this particular compound.
The search included scientific databases and chemical repositories, but no studies detailing the biological activity, mechanism of action, or comparative performance of Dodecanamide, N,N-dipropyl- were found. The available literature focuses on structurally related but distinct molecules, such as N,N-dimethyldodecanamide and other derivatives, which are used in various industrial and research applications, including as surfactants and in material science. However, the biological testing data for these related compounds cannot be extrapolated to Dodecanamide, N,N-dipropyl-.
Researchers, scientists, and drug development professionals interested in this specific compound would likely need to perform initial exploratory studies to generate the foundational in-vitro and in-vivo data required for a comparative analysis. Without such primary research, an objective guide on its performance against other alternatives is not possible.
A Comparative Analysis of N,N-dialkyl-dodecanamide and Commercial Solvents for Pharmaceutical Applications
An Objective Guide for Researchers and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in drug development and formulation, profoundly impacting the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comparative benchmark of a representative N,N-dialkyl-dodecanamide against two widely used commercial solvents, Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP).
Important Note on Analyte Selection: Publicly available performance data for Dodecanamide, N,N-dipropyl- is limited. Therefore, this guide utilizes N,N-dimethyldodecanamide as a representative molecule for the N,N-dialkyl-dodecanamide class. This substitution provides a relevant comparison based on a structurally similar compound with available physicochemical data.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of N,N-dimethyldodecanamide, DMSO, and NMP, offering a quantitative basis for comparison.
| Property | N,N-dimethyldodecanamide | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 3007-53-2[1][2] | 67-68-5[3] | 872-50-4 |
| Molecular Formula | C14H29NO[1][2][4] | C2H6OS[3] | C5H9NO |
| Molecular Weight ( g/mol ) | 227.39[2][4][5] | 78.13[3][6] | 99.13 |
| Boiling Point (°C) | ~369 (estimated)[5][7] | 189[3][8] | 202 |
| Melting Point (°C) | Not available | 18.5[9] | -24 |
| Density (g/mL at 25°C) | 0.87[2][7] | 1.0955[9] | 1.028 |
| Water Solubility | 28.02 mg/L at 20°C[2][5][7] | Miscible[3][8] | Miscible[10] |
| logP (Octanol/Water Partition Coefficient) | 4.43 at 20°C[5] | -1.35 | -0.38 |
| Primary Solvent Type | Aprotic | Polar Aprotic[3][8] | Dipolar Aprotic[10] |
Performance Insights
N,N-dimethyldodecanamide , with its long alkyl chain, exhibits characteristics of a fatty amide. Its low water solubility and high logP value suggest its utility in solubilizing highly lipophilic compounds and its potential application as a surfactant or emulsifier.[11] Its high boiling point indicates low volatility.
Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent renowned for its exceptional ability to dissolve a wide range of polar and nonpolar compounds, often referred to as a "universal solvent".[3][12] This broad solvency makes it a staple in early-stage drug discovery and in vitro assays.[13] However, its ability to readily penetrate biological membranes can be a double-edged sword, facilitating drug delivery while also potentially carrying toxic substances into cells.[6]
N-Methyl-2-pyrrolidone (NMP) is another versatile dipolar aprotic solvent used extensively in the petrochemical and plastics industries due to its ability to dissolve a wide array of materials.[10] In the pharmaceutical industry, it finds use in drug formulations for both oral and transdermal delivery.[10] Concerns regarding its reproductive toxicity have led to increased regulatory scrutiny and a search for safer alternatives in some applications.[10][14]
Experimental Protocol: Determination of Model Drug Solubility
To provide a framework for direct performance comparison, the following experimental protocol outlines a method for determining the equilibrium solubility of a model poorly soluble API, such as ibuprofen, in each solvent.
Objective: To quantify the saturation solubility of a model drug in N,N-dimethyldodecanamide, DMSO, and NMP at a controlled temperature.
Materials:
-
N,N-dimethyldodecanamide
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
N-Methyl-2-pyrrolidone (NMP), analytical grade
-
Model drug (e.g., Ibuprofen)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the model drug to separate vials containing a known volume (e.g., 5 mL) of each solvent (N,N-dimethyldodecanamide, DMSO, and NMP).
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a physiologically relevant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute a known volume of the filtrate with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved drug.
-
Prepare a calibration curve using standard solutions of the model drug of known concentrations.
-
Calculate the solubility of the model drug in each solvent based on the measured concentration and the dilution factor.
-
Visualizing Workflows
To further clarify the processes involved in solvent selection and evaluation, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: Experimental workflow for determining model drug solubility.
References
- 1. N,N-Dimethyldodecanamide [webbook.nist.gov]
- 2. 3007-53-2 CAS MSDS (N,N-Dimethyldodecanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Dimethyl sulfoxide | 67-68-5 [chemicalbook.com]
- 4. N,N-Dimethyldodecanamide | C14H29NO | CID 18159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyldodecanamide CAS#: 3007-53-2 [amp.chemicalbook.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. gchemglobal.com [gchemglobal.com]
- 10. google.com [google.com]
- 11. Buy N,N-Dimethyldodecanamide | 3007-53-2 [smolecule.com]
- 12. nbinno.com [nbinno.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Environmental Impact of Fatty Acid Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of common primary fatty acid amides, including oleamide, stearamide, erucamide, and palmitamide. These compounds are widely used in various industrial applications, from polymer additives to components in pharmaceuticals and personal care products. Understanding their environmental fate and toxicity is crucial for sustainable product development and risk assessment. This document summarizes key environmental parameters, details experimental methodologies, and visualizes relevant biological pathways.
Data Presentation: Comparative Environmental Impact
The following tables summarize the available quantitative data on the biodegradability and aquatic toxicity of selected fatty acid amides.
Table 1: Biodegradability of Fatty Acid Amides
| Fatty Acid Amide | Test Guideline | Biodegradation Percentage | Conclusion |
| Oleamide | OECD 301B (similar) | Data not readily available; generally considered readily biodegradable. | Expected to not persist in the environment. |
| Stearamide | OECD 301B (similar) | Data not readily available; generally considered readily biodegradable. | Expected to not persist in the environment. |
| Erucamide | OECD 301B | 64% after 28 days | Readily biodegradable.[1] |
| Palmitamide | OECD 301B (similar) | Data not readily available; generally considered readily biodegradable. | Expected to not persist in the environment. |
Table 2: Aquatic Toxicity of Fatty Acid Amides
| Fatty Acid Amide | Test Organism | Test Guideline | Endpoint (Concentration) |
| Oleamide | Microcystis aeruginosa (Algae) | - | 72h EC50: 8.60 ± 1.20 mg/L[2] |
| Stearamide | Daphnia magna (Crustacean) | OECD 202 | Data not readily available |
| Algae | OECD 201 | Data not readily available | |
| Erucamide | Daphnia magna (Crustacean) | OECD 202 | 48h EC50: > 0.13 mg/L[1] |
| Pseudokirchneriella subcapitata (Algae) | OECD 201 | 72h EC50: 50 µg/L[1] | |
| Palmitamide | Daphnia magna (Crustacean) | OECD 202 | Data not readily available |
| Algae | OECD 201 | Data not readily available |
EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population. For algae, this is typically growth inhibition. LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population.
Experimental Protocols
The data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized for their reliability and relevance in assessing the environmental hazards of chemicals.
Biodegradability Testing (Based on OECD 301)
The "Ready Biodegradability" of fatty acid amides is typically assessed using the OECD 301 series of tests. The CO2 Evolution Test (OECD 301B) is particularly suitable for poorly soluble substances.
Objective: To determine the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aquatic environment.
Methodology:
-
Test Setup: A defined concentration of the test substance (e.g., 10-20 mg/L of organic carbon) is added to a mineral medium inoculated with microorganisms from a source like activated sludge from a sewage treatment plant.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The amount of carbon dioxide produced by the microbial respiration is measured over time and compared to the theoretical maximum amount of CO2 that could be produced from the complete mineralization of the test substance.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.
Aquatic Toxicity Testing
Daphnia sp. Acute Immobilisation Test (Based on OECD 202)
Objective: To determine the acute toxicity of a substance to planktonic crustaceans, such as Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a defined aqueous medium for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD 201)
Objective: To determine the toxicity of a substance on the growth of freshwater algae or cyanobacteria.
Methodology:
-
Test Organisms: A specified species of green algae (e.g., Pseudokirchneriella subcapitata) is used.
-
Exposure: Exponentially growing cultures of the algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.
-
Incubation: The test cultures are incubated under constant illumination and temperature.
-
Measurement: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration (e.g., using a cell counter or spectrophotometer).
-
Endpoint: The EC50, the concentration that inhibits the growth rate or yield by 50% compared to a control, is calculated.
References
Safety Operating Guide
Personal protective equipment for handling Dodecanamide, N,N-dipropyl-
Researchers, scientists, and drug development professionals must exercise extreme caution when handling chemical substances. Accurate identification and access to a substance-specific Safety Data Sheet (SDS) are paramount for ensuring laboratory safety.
Following a comprehensive search for safety and handling information on "Dodecanamide, N,N-dipropyl-," a specific Safety Data Sheet (SDS) for this compound could not be located. Chemical databases and safety resources did not yield a registered entry for this exact chemical name, which prevents the provision of verified, substance-specific safety protocols. The information that is available pertains to structurally similar but distinct molecules, and relying on such data for safety procedures would be dangerously misleading.
The absence of a dedicated SDS for "Dodecanamide, N,N-dipropyl-" means that critical safety information, including the following, remains unknown:
-
Specific Health Hazards: Potential toxicity, carcinogenicity, mutagenicity, and reproductive hazards.
-
Appropriate Personal Protective Equipment (PPE): The precise type of gloves, respiratory protection, and eye protection required for safe handling.
-
First-Aid Measures: Specific procedures in case of exposure.
-
Fire-Fighting Measures: Suitable extinguishing media and specific hazards.
-
Accidental Release Measures: Proper containment and cleanup procedures.
-
Handling and Storage: Specific requirements to prevent hazardous reactions or degradation.
-
Disposal Considerations: Guidelines for safe and environmentally responsible disposal.
Operational Plan in the Absence of a Specific SDS
In a research and development setting, encountering a novel or uncharacterized substance is a possibility. In such a scenario, a highly conservative and cautious approach is mandatory. The following procedural steps are essential:
-
Positive Identification: The first and most critical step is to confirm the precise identity of the chemical. This includes verifying the chemical name, structure, and, most importantly, obtaining the correct CAS number.
-
SDS Procurement: Once the CAS number is confirmed, every effort must be made to obtain the specific SDS from the manufacturer or supplier.
-
Assume High Hazard: In the absence of an SDS, the substance must be treated as highly hazardous. This includes, but is not limited to:
-
Handling the substance in a certified chemical fume hood.
-
Utilizing the highest level of personal protective equipment, including chemical-resistant gloves (type to be determined based on the chemical class, but nitrile or neoprene are often a starting point), a fully buttoned lab coat, and chemical splash goggles and a face shield.
-
Implementing strict access control to the area where the substance is being handled.
-
-
Small-Scale Operations: All initial work should be conducted on the smallest possible scale to minimize potential exposure.
-
Waste Management: All waste materials, including contaminated PPE and experimental apparatus, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines for unknown or highly hazardous substances.
Logical Workflow for Handling Unidentified Chemicals
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
